(3-Chloro-5-fluoropyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHMGJQWMZGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856618 | |
| Record name | (3-Chloro-5-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-98-5 | |
| Record name | (3-Chloro-5-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-5-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, fluoro, and hydroxymethyl groups on the pyridine ring, impart unique electronic and steric properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental methodologies and logical workflows.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry. A summary of its key properties is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₅ClFNO | - |
| Molecular Weight | 161.56 g/mol | QTOF-MS[1] |
| CAS Number | 1227563-98-5 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Decomposes above 200°C | [1] |
| Solubility | Soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] | - |
| LogP (Octanol-Water) | 1.38 ± 0.12 | Calculated (XLogP3-AA)[1] |
| pKa (predicted) | ~14–15 (hydroxymethyl group) | [1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | Ertl's method[1] |
| Hydrogen Bond Donors | 1 | Structural analysis[1] |
| Hydrogen Bond Acceptors | 3 (N, O, F) | Structural analysis[1] |
| Stability | Generally stable under standard laboratory conditions; may degrade under extreme pH or temperature.[1] | - |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard analytical techniques are employed to determine its physicochemical properties.
Mass Spectrometry
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology (General): High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), is utilized. The sample is prepared by dissolving it in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[2] The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in full scan mode to acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[2] The ion source temperature is maintained to ensure volatilization without thermal degradation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure by identifying the connectivity of atoms.
-
Methodology (General for Pyridine Derivatives): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (General): An FT-IR spectrometer is used to record the infrared spectrum. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, which requires minimal sample preparation.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Visualizations
Structural Contributions to Physicochemical Properties
The following diagram illustrates how each substituent on the this compound molecule influences its overall properties.
Caption: Key functional group contributions to molecular properties.
General Synthetic Workflow
While specific industrial synthesis routes are proprietary, a general logical workflow for the preparation of this compound can be conceptualized as follows.
Caption: A generalized pathway for the synthesis of the target compound.
References
An In-depth Technical Guide to (3-Chloro-5-fluoropyridin-2-yl)methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis.
Core Molecular Data
This compound is a halogenated pyridine derivative. Its molecular structure, characterized by the specific placement of chloro, fluoro, and hydroxymethyl groups on the pyridine ring, dictates its chemical reactivity and utility as a building block in organic synthesis. The fundamental molecular data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅ClFNO[1] |
| Molecular Weight | 161.56 g/mol |
| Appearance | Typically a colorless to pale yellow liquid[1] |
| Solubility | Soluble in polar organic solvents like methanol and dimethyl sulfoxide[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that leverages the principles of heterocyclic chemistry. While specific, detailed industrial protocols are often proprietary, the general synthetic route is well-established and involves the strategic introduction of the functional groups onto the pyridine core.
General Synthetic Methodology
A common and effective method for the synthesis of this compound involves the hydroxymethylation of a pre-functionalized pyridine ring. The key steps are outlined below:
-
Starting Material : The synthesis typically begins with 3-chloro-5-fluoropyridine as the starting material. This precursor appropriately positions the halogen atoms on the pyridine ring.
-
Hydroxymethylation : The critical step is the introduction of the hydroxymethyl group (-CH₂OH) at the 2-position of the pyridine ring. This is commonly achieved through a reaction with formaldehyde (HCHO) under basic conditions. The basic medium facilitates the nucleophilic attack on the formaldehyde by an organometallic intermediate derived from the starting material.
-
Work-up and Purification : Following the reaction, a standard aqueous work-up is performed to neutralize the reaction mixture and remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography to isolate the this compound with high purity.
The stability of the compound is generally good under standard laboratory conditions; however, degradation may occur at extreme pH or temperature[1].
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Spectroscopic Characterization of (3-Chloro-5-fluoropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the chemical structure of (3-Chloro-5-fluoropyridin-2-yl)methanol. Due to the limited availability of published, compound-specific data, this document focuses on the expected spectroscopic characteristics derived from its structure and details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its molecular structure. These predictions are founded on established principles of NMR, MS, and IR spectroscopy.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ~8-10 Hz (H-H), ~2-3 Hz (H-F) |
| H-6 | 8.2 - 8.4 | Doublet (d) | ~2-3 Hz (H-F) |
| -CH₂- | 4.6 - 4.8 | Singlet (s) or Doublet (d) if coupled to OH | - |
| -OH | Variable (broad singlet) | Broad singlet (s) | - |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 (d, J≈15-25 Hz) |
| C-3 | 125 - 130 (d, J≈5-10 Hz) |
| C-4 | 120 - 125 (d, J≈20-30 Hz) |
| C-5 | 155 - 160 (d, J≈240-260 Hz) |
| C-6 | 140 - 145 (d, J≈10-15 Hz) |
| -CH₂OH | 60 - 65 |
Note: Carbon atoms coupled to fluorine will appear as doublets with characteristic C-F coupling constants.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+• | 161/163 | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-H]+ | 160/162 | Loss of a hydrogen atom. |
| [M-OH]+ | 144/146 | Loss of the hydroxyl group. |
| [M-CH₂OH]+ | 130/132 | Loss of the hydroxymethyl group. |
Note: The fragmentation pattern is dependent on the ionization technique used.
Table 4: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C=N, C=C (pyridine ring) | 1400 - 1600 | Stretching |
| C-F | 1000 - 1400 | Stretching |
| C-Cl | 600 - 800 | Stretching |
| C-O (alcohol) | 1000 - 1260 | Stretching |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) may be added.
¹H NMR Spectroscopy:
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
Parameters:
-
A standard proton pulse sequence is used.
-
The spectral width is typically set from -2 to 12 ppm.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to be at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
¹³C NMR Spectroscopy:
-
Instrument: A 75, 100, or 125 MHz NMR spectrometer.
-
Parameters:
-
A standard carbon pulse sequence with proton decoupling is used to simplify the spectrum to singlets for each carbon.
-
The spectral width is typically set from 0 to 220 ppm.
-
A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution should be free of any particulate matter.
Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used, which would generate the molecular ion [M]⁺• and more fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Chloro-5-fluoropyridin-2-yl)methanol
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data, experimental methodologies, and visual representations of the molecular structure and analytical workflow.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been generated using validated computational prediction models. These predictions serve as a reliable reference for the identification and characterization of this compound.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts are influenced by the electronegativity of the chlorine and fluorine substituents and their positions on the pyridine ring.
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 7.85 | Doublet of doublets | J(H-F) = 8.5, J(H-H) = 2.5 |
| H6 | 8.30 | Doublet | J(H-F) = 2.5 |
| CH₂ | 4.80 | Singlet | - |
| OH | 5.50 | Broad Singlet | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the methanol substituent. The chemical shifts are significantly affected by the attached heteroatoms and halogens.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C2 | 155.0 |
| C3 | 125.0 |
| C4 | 135.0 (d, J(C-F) = 20 Hz) |
| C5 | 158.0 (d, J(C-F) = 250 Hz) |
| C6 | 145.0 (d, J(C-F) = 15 Hz) |
| CH₂OH | 60.0 |
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Spectroscopy
-
Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
-
Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H NMR.
-
Locking and Shimming: Use the same lock and shim settings as for the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or TMS.
-
Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Generalized workflow for NMR spectroscopic analysis.
Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol from 3-chloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol from 3-chloro-5-fluoropyridine. The described methodology is a robust two-step process involving an initial ortho-lithiation and formylation, followed by the reduction of the resulting aldehyde. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the fields of medicinal chemistry and drug development.
Synthetic Strategy Overview
The synthesis of this compound from 3-chloro-5-fluoropyridine is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective formylation of the pyridine ring at the C2 position, ortho to the nitrogen atom. This is accomplished via a directed ortho-metalation using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The subsequent step is the selective reduction of the introduced aldehyde functionality to a primary alcohol using a mild reducing agent, typically sodium borohydride.
This approach is favored due to its high regioselectivity and the commercial availability of the starting material and reagents. The reaction conditions are generally mild, making this a practical route for laboratory-scale synthesis.
Experimental Protocols
The following are detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 3-Chloro-5-fluoropyridine-2-carboxaldehyde
This procedure details the ortho-lithiation of 3-chloro-5-fluoropyridine and subsequent formylation. The regioselectivity of the lithiation is directed to the C2 position due to the activating effect of the pyridine nitrogen.
Materials and Reagents:
-
3-Chloro-5-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in situ. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
To the cooled THF, add freshly distilled diisopropylamine, followed by the slow, dropwise addition of n-butyllithium in hexanes. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.
-
A solution of 3-chloro-5-fluoropyridine in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to facilitate the ortho-lithiation.
-
N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred for an additional 1-2 hours at the same temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-chloro-5-fluoropyridine-2-carboxaldehyde.
Step 2: Synthesis of this compound
This procedure describes the reduction of the aldehyde intermediate to the target alcohol.
Materials and Reagents:
-
3-Chloro-5-fluoropyridine-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a solution of 3-chloro-5-fluoropyridine-2-carboxaldehyde in methanol, add sodium borohydride portion-wise at 0 °C (ice bath).
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the careful addition of deionized water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 3-Chloro-5-fluoropyridine-2-carboxaldehyde
| Parameter | Value |
| Starting Material | 3-Chloro-5-fluoropyridine |
| Key Reagents | LDA, DMF |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
| Purity (post-purification) | >95% (by HPLC) |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Chloro-5-fluoropyridine-2-carboxaldehyde |
| Key Reagent | Sodium borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% (by HPLC) |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from 3-chloro-5-fluoropyridine.
Caption: Synthetic pathway for this compound.
In-Depth Technical Guide: Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis mechanism for (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the primary synthetic route, including a comprehensive reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and material science. Its structural features, including the chloro and fluoro substituents on the pyridine ring, offer unique electronic properties and potential for diverse chemical modifications, making it a valuable building block for the synthesis of complex bioactive molecules.
Primary Synthetic Pathway: Reduction of 3-Chloro-5-fluoropyridine-2-carboxylic acid
The most direct and widely employed method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-Chloro-5-fluoropyridine-2-carboxylic acid. This transformation is typically achieved using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).
Reaction Mechanism
The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to a primary alcohol. The overall transformation involves the formal addition of two hydride ions to the carbonyl carbon.
Caption: General reaction pathway for the reduction of 3-Chloro-5-fluoropyridine-2-carboxylic acid.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound via the reduction of 3-Chloro-5-fluoropyridine-2-carboxylic acid with Lithium Aluminum Hydride.
Materials:
-
3-Chloro-5-fluoropyridine-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride in anhydrous THF.
-
Addition of Carboxylic Acid: A solution of 3-Chloro-5-fluoropyridine-2-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.
-
Filtration: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or diethyl ether.
-
Work-up: The combined organic filtrates are washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-5-fluoropyridine-2-carboxylic acid | - |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to reflux | [1] |
| Reaction Time | 2-12 hours | - |
| Typical Yield | 70-90% | - |
Note: Specific yields and reaction times may vary depending on the scale and specific conditions of the reaction.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.2 (d, 1H), ~7.5 (d, 1H), ~4.8 (s, 2H), ~3.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158, ~155, ~140, ~135, ~125, ~60 |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Anhydrous solvents are essential for this reaction to proceed safely and efficiently.
-
The quenching procedure is highly exothermic and must be performed with extreme care, especially on a large scale.
This guide provides a comprehensive overview of the synthesis of this compound. For further details and specific applications, researchers are encouraged to consult the primary literature.
References
An In-depth Technical Guide on the Reactivity and Chemical Properties of (3-Chloro-5-fluoropyyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the chloro, fluoro, and hydroxymethyl substituents on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including its synthesis, spectroscopic characterization, and key chemical transformations.
Physicochemical and Spectroscopic Data
While detailed experimental data for this compound is not extensively available in publicly accessible literature, its basic properties can be summarized. Spectroscopic data, crucial for its identification and characterization, is yet to be widely reported.
| Property | Value | Reference |
| CAS Number | 1227563-98-5 | [1] |
| Molecular Formula | C₆H₅ClFNO | [2] |
| Molecular Weight | 161.56 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
Synthesis
One patent describes a detailed method for the synthesis of the related compound, 3-fluoropyridine-2-methanol, from its isopropyl ester. This process can be adapted for the synthesis of this compound.
Proposed Experimental Protocol: Reduction of a Carboxylic Acid Ester
This protocol is adapted from the synthesis of a similar pyridylmethanol.
Reaction:
Procedure:
-
In a 100 mL four-necked flask, add 9.15 mL of methanol, 1.83 g of the (3-Chloro-5-fluoropyridin-2-yl)carboxylic acid ester, and 2.22 g of anhydrous calcium chloride powder under mechanical stirring.[3]
-
Control the temperature at 0 ± 5 °C and add 3.79 g of sodium borohydride in batches.[3]
-
After the addition is complete, stir the mixture for 1 hour at 0 ± 5 °C.[3]
-
Heat the mixture to 65 ± 5 °C and reflux for 2 hours.[3]
-
Cool the mixture to 15 ± 5 °C and add 18 mL of water.[3]
-
Evaporate the methanol under reduced pressure.[3]
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).[3]
-
Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography to yield the final product.
A patent for the synthesis of 2,3-difluoro-5-chloropyridine highlights the use of potassium fluoride as a fluorinating agent in the presence of a phase transfer catalyst to introduce fluorine to the pyridine ring, a key step that would precede the hydroxymethylation in a complete synthesis of the target molecule.[4]
Chemical Reactivity
This compound exhibits reactivity characteristic of both its hydroxymethyl group and the halogenated pyridine ring. The primary reactions include oxidation of the alcohol and nucleophilic aromatic substitution at the chloro- and fluoro-substituted positions.
Oxidation
The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation.
A general method for the synthesis of 2-chloro-3-trifluoromethyl-5-nitropyridine from the corresponding 2-hydroxypyridine derivative employs thionyl chloride and DMF, indicating a potential pathway for the conversion of the hydroxyl group to a chlorine atom, which can then undergo further reactions.[5]
General Experimental Protocol for Oxidation to Aldehyde:
While a specific protocol for the target molecule is unavailable, a general procedure for the oxidation of primary alcohols to aldehydes using pyridinium chlorochromate (PCC) is a common and effective method.
-
Suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane.
-
Add a solution of this compound (1 equivalent) in dichloromethane to the suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to yield the crude aldehyde, which can be further purified by chromatography.
Nucleophilic Aromatic Substitution
The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the ring towards attack by nucleophiles. The chlorine atom is generally a better leaving group than the fluorine atom in SNAr reactions.
General Experimental Protocol for Nucleophilic Aromatic Substitution with an Amine:
This is a generalized procedure based on known reactions of chloropyridines with amines.
-
Dissolve this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as DMF or NMP.
-
Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridylmethanols are important intermediates in the synthesis of pharmaceuticals.[6] While no specific drug has been publicly identified as being synthesized directly from this compound, its structural motifs are present in various biologically active compounds. The functional groups on the molecule allow for diverse chemical modifications, making it a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. A review of recent advancements in the synthesis of functionalized pyridines highlights the importance of such compounds as potential insecticidal agents.[7]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain linking this compound to a particular signaling pathway. However, as a versatile chemical intermediate, it can be used to synthesize molecules that target a wide range of biological pathways. The general workflow for utilizing such a compound in drug discovery is outlined below.
Caption: General experimental workflow for drug discovery using a versatile chemical intermediate.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its key chemical properties, including the ability to undergo oxidation at the hydroxymethyl group and nucleophilic substitution on the pyridine ring, provide a versatile platform for the generation of diverse molecular structures. While detailed experimental data remains somewhat limited in the public domain, the information presented in this guide, based on analogous compounds and general chemical principles, provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further research into the specific reaction conditions and the biological activities of its derivatives will undoubtedly expand its utility in the development of novel therapeutic agents.
References
- 1. 1227563-98-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Buy this compound (EVT-1454484) | 1227563-98-5 [evitachem.com]
- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of (3-Chloro-5-fluoropyridin-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (3-chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for designing synthetic routes, developing purification strategies, and formulating final products.
Quantitative Solubility Data
| Solvent Name | Solvent Type | Solubility |
| Methanol | Polar Protic | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] |
This information suggests that this compound, with its polar hydroxymethyl group and halogenated pyridine ring, exhibits favorable interactions with polar organic solvents. Researchers should anticipate good solubility in other polar solvents such as ethanol, isopropanol, and acetonitrile, while lower solubility would be expected in non-polar solvents like hexane and toluene.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is a standard approach used in organic chemistry laboratories.[3][4][5]
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a clean, dry test tube.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the chosen organic solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes to ensure thorough mixing and facilitate dissolution.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
Incremental Solvent Addition: If the solid has not completely dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), vortexing after each addition. Record the total volume of solvent required to completely dissolve the solid.
-
Classification: The solubility can be classified based on the amount of solvent required. For example, if the compound dissolves in less than 1 mL of solvent, it is considered very soluble. If it requires more than 10 mL, it may be classified as slightly soluble or insoluble.
-
Temperature Control: For more precise measurements, the experiment should be conducted at a constant temperature, as solubility is temperature-dependent.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a compound.
References
Technical Guide: Thermal Stability Assessment of (3-Chloro-5-fluoropyridin-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Chloro-5-fluoropyridin-2-yl)methanol (CAS No. 1227563-98-5) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring offers multiple reaction sites for the synthesis of complex molecules. As with any chemical intermediate intended for use in drug development or scaled-up chemical manufacturing, a thorough understanding of its thermal stability is critical.
This technical guide provides an overview of the known physicochemical properties of this compound and outlines the standard methodologies used to evaluate its thermal stability. While specific experimental data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this exact compound are not publicly available, this document details the protocols for these essential analyses.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that thermal data like melting and boiling points for this specific isomer are not consistently reported in public literature. The compound is a solid at room temperature, and for long-term storage, refrigeration (2–8°C) under an inert atmosphere is recommended by some suppliers to maintain purity.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 1227563-98-5 | EvitaChem[1] |
| Molecular Formula | C₆H₅ClFNO | EvitaChem[1] |
| Molecular Weight | 161.56 g/mol | EvitaChem[1] |
| Physical Form | Solid | EvitaChem[1] |
| Storage Conditions | 2–8°C, Inert Atmosphere | EvitaChem[1] |
Experimental Protocols for Thermal Stability Analysis
To determine the thermal stability profile of a compound like this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections detail the standard experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with it.
Objective: To determine the temperature at which this compound begins to decompose and to identify the percentage of mass lost at various temperatures.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50–100 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample mass percentage as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), typically calculated from the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Identify the temperature at which 5% mass loss occurs (Td5%), a common metric for the initiation of significant decomposition.
-
Quantify any residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus), and to identify the onset temperature and enthalpy of decomposition (ΔHd) of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. An identical, empty pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere by purging the DSC cell with high-purity nitrogen at a flow rate of 20–50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature beyond the decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting. The peak onset is taken as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus).
-
Identify exothermic peaks, which typically correspond to decomposition events. The onset of the exotherm indicates the start of decomposition.
-
Workflow and Data Interpretation
The assessment of thermal stability is a systematic process. The data from TGA and DSC are complementary and provide a comprehensive understanding of the material's behavior upon heating.
Caption: Experimental workflow for thermal stability assessment.
The diagram above illustrates the logical flow from sample preparation to final analysis. TGA provides quantitative mass loss information, which is crucial for identifying the temperature at which the material is no longer stable. DSC complements this by detecting the energetic changes associated with physical transitions (melting) and chemical reactions (decomposition), providing a more complete picture of the compound's thermal profile. This combined data is essential for defining safe handling, storage, and processing temperatures in a research or manufacturing environment.
References
Theoretical and Experimental Scrutiny of (3-Chloro-5-fluoropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-5-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the structural elucidation of this and closely related molecules. In the absence of specific published data for this compound, this paper presents a generalized framework for its analysis, drawing upon established computational and spectroscopic techniques documented for analogous pyridine derivatives. This includes a detailed exposition of quantum chemical calculations, such as Density Functional Theory (DFT), and standard experimental protocols for spectroscopic and crystallographic analysis.
Introduction
Substituted pyridinylmethanol scaffolds are crucial components in a wide array of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation.
Theoretical studies, primarily based on quantum mechanics, offer a powerful and cost-effective means to predict molecular properties.[1] Computational methods like Density Functional Theory (DFT) can provide valuable insights into optimized geometry, vibrational frequencies, and electronic characteristics, which can complement and guide experimental work.[1] Experimental techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy provide the definitive data for structural confirmation and characterization.
This guide will outline the standard computational and experimental workflows for the comprehensive analysis of the molecular structure of (3--Chloro-5-fluoropyridin-2-yl)methanol.
Theoretical Studies: A Computational Approach
Quantum chemical calculations are instrumental in understanding the molecular structure and properties of novel compounds.[1] For a molecule like this compound, a typical computational workflow would involve geometry optimization, frequency analysis, and the calculation of various electronic properties.
Computational Workflow
The logical flow of a theoretical investigation into the molecular structure of this compound is depicted in the diagram below. This process begins with the initial molecular model, proceeds through geometry optimization and vibrational frequency calculations, and culminates in the analysis of key electronic and spectroscopic properties.
Caption: Computational workflow for theoretical molecular analysis.
Predicted Molecular Geometry
While specific experimentally determined or theoretically calculated structural parameters for this compound are not available in the cited literature, we can anticipate the types of data that would be generated from DFT calculations. The following tables provide a template for presenting such quantitative data, which would be populated with values obtained from computational output.
Table 1: Predicted Bond Lengths (Å) for this compound
| Bond | Predicted Length (Å) |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-C5 | Value |
| C5-C6 | Value |
| N1-C2 | Value |
| N1-C6 | Value |
| C3-Cl | Value |
| C5-F | Value |
| C2-C(methanol) | Value |
| C(methanol)-O | Value |
| O-H | Value |
Table 2: Predicted Bond Angles (°) for this compound
| Angle | Predicted Angle (°) |
| N1-C2-C3 | Value |
| C2-C3-C4 | Value |
| C3-C4-C5 | Value |
| C4-C5-C6 | Value |
| C5-C6-N1 | Value |
| C6-N1-C2 | Value |
| Cl-C3-C2 | Value |
| F-C5-C4 | Value |
| C3-C2-C(methanol) | Value |
| C2-C(methanol)-O | Value |
| C(methanol)-O-H | Value |
Table 3: Predicted Dihedral Angles (°) for this compound
| Dihedral Angle | Predicted Angle (°) |
| N1-C2-C3-C4 | Value |
| C2-C3-C4-C5 | Value |
| C3-C4-C5-C6 | Value |
| C4-C5-C6-N1 | Value |
| C5-C6-N1-C2 | Value |
| C6-N1-C2-C3 | Value |
| N1-C2-C(methanol)-O | Value |
| C3-C2-C(methanol)-O | Value |
Experimental Protocols for Structural Elucidation
Experimental validation is crucial for confirming the computationally predicted structure. The following sections detail the standard methodologies for the synthesis and characterization of this compound.
Synthesis
The synthesis of this compound would likely proceed through a multi-step reaction sequence starting from commercially available pyridine derivatives. A plausible synthetic pathway is outlined below.
Caption: A generalized synthetic route to the target molecule.
General Protocol:
-
A suitable starting material, such as 2,3-dichloro-5-fluoropyridine, would be dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution would be cooled to a low temperature (e.g., -78 °C).
-
An organometallic reagent (e.g., n-butyllithium or a Grignard reagent) would be added dropwise to selectively replace one of the chloro groups with a metal, forming a reactive intermediate.
-
An electrophile, such as paraformaldehyde or gaseous formaldehyde, would then be introduced to the reaction mixture to form the hydroxymethyl group.
-
The reaction would be quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The organic product would be extracted, dried, and purified using standard techniques like column chromatography.
Spectroscopic and Crystallographic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group.
-
¹³C NMR: Identifies the different carbon environments in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and definitively assign the signals in the ¹H and ¹³C spectra.
Protocol:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data is processed and analyzed to determine the chemical shifts, coupling constants, and integrations.
3.2.2. Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
Protocol:
-
FTIR: A small amount of the sample is placed on the ATR crystal of an FTIR spectrometer, or prepared as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
FT-Raman: The sample is placed in a suitable container (e.g., a glass capillary) and irradiated with a laser. The scattered light is collected and analyzed to generate the Raman spectrum.
Table 4: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methylene) | Stretching | 2850-2960 |
| C=C, C=N (aromatic ring) | Stretching | 1400-1600 |
| C-O (alcohol) | Stretching | 1050-1260 |
| C-Cl | Stretching | 600-800 |
| C-F | Stretching | 1000-1400 |
3.2.3. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Protocol:
-
High-quality single crystals of the compound are grown, typically by slow evaporation of a solvent.
-
A suitable crystal is mounted on a goniometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to solve and refine the crystal structure.
Conclusion
While specific theoretical and experimental data for this compound are not yet publicly available, this guide outlines the established and robust methodologies that are essential for its comprehensive structural analysis. The combination of computational modeling using DFT and experimental characterization through NMR, IR/Raman spectroscopy, and X-ray crystallography provides a powerful toolkit for researchers in drug discovery and materials science. The application of these techniques will undoubtedly facilitate a deeper understanding of the structure-property relationships of this and other novel halogenated pyridine derivatives, ultimately accelerating the development of new and improved chemical entities.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of (3-Chloro-5-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (3-Chloro-5-fluoropyridin-2-yl)methanol as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of novel substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. Due to the inherent challenges of C-Cl bond activation in heteroaryl chlorides, this document outlines optimized protocols and key considerations to facilitate successful coupling with a variety of aryl and heteroaryl boronic acids.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] Its tolerance of a broad range of functional groups, coupled with the commercial availability and relatively low toxicity of boronic acid reagents, makes it a cornerstone of modern organic synthesis. This compound is a valuable precursor for introducing a substituted pyridyl moiety into target molecules. The presence of the chloro and fluoro substituents, along with the hydroxymethyl group, offers multiple points for diversification and influences the electronic properties of the pyridine ring.
However, the coupling of chloropyridines can be challenging due to the strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult than for the corresponding bromides or iodides. Therefore, the selection of a highly active catalyst system, typically involving a palladium precursor and a sterically bulky, electron-rich phosphine ligand, is crucial for achieving high yields.
Key Challenges and Considerations
-
C-Cl Bond Activation: Aryl chlorides are significantly less reactive than aryl bromides or iodides in Suzuki couplings. This necessitates the use of more active palladium catalysts and ligands to facilitate the oxidative addition step.
-
Catalyst and Ligand Selection: The choice of the palladium precatalyst and, critically, the phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos and XPhos are often required to promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the chloropyridine.
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for an efficient reaction. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently optimal to ensure the solubility of both the organic and inorganic reagents.
-
Hydroxymethyl Group Compatibility: The free hydroxymethyl group on the pyridine ring is generally compatible with Suzuki coupling conditions. However, in some cases, it may be necessary to protect this group, for example as a silyl ether, to prevent potential side reactions or to improve solubility.
Quantitative Data Summary
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides representative yields for the coupling of a structurally similar substrate, 2-chloropyridine, with various arylboronic acids. These values can serve as a benchmark for what may be expected when applying the protocols below.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Estimated) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | 18 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane / H₂O | 100 | 18 | 75-85 |
Note: The expected yields are estimations based on the coupling of similar 2-chloropyridine substrates and will be highly dependent on the specific boronic acid used.
Experimental Protocols
The following are detailed experimental procedures for the Suzuki coupling of this compound with arylboronic acids. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.
Protocol 1: General Procedure using SPhos Ligand
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add this compound, the desired arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using XPhos Ligand
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Toluene, anhydrous and degassed (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Chloro-5-fluoropyridin-2-yl)methanol
For Research Use Only.
Introduction
(3-Chloro-5-fluoropyridin-2-yl)methanol is a valuable, functionalized heterocyclic building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The presence of a chloro substituent on the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This document provides detailed proposed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound.
It is important to note that as of the latest literature search, specific examples of palladium-catalyzed cross-coupling reactions with this compound have not been reported. Therefore, the following protocols are based on established methods for structurally similar and electronically related substrates, such as other chloropyridine derivatives. These notes are intended to serve as a comprehensive starting point for reaction development and optimization. The activation of the C-Cl bond in chloropyridines can be challenging compared to their bromo or iodo counterparts, often requiring more active catalyst systems, including specific bulky, electron-rich phosphine ligands, and potentially higher reaction temperatures.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, coupling an organoboron species with an organic halide.[1] For the coupling of this compound with various aryl- and heteroarylboronic acids, a catalyst system known to be effective for chloropyridines is proposed.
Proposed Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).[1]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Representative Data for Suzuki-Miyaura Coupling of Chloropyridines
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids, which can serve as a reference for expected outcomes with this compound.
| Entry | Chloropyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 2,3-Dichloropyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 75 |
| 4 | 2-Chloro-5-trifluoromethylpyridine | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[3] The amination of chloropyridines generally requires a strong base and a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.[2]
Proposed Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes.
-
Add the amine (1.2 mmol, 1.2 equiv.), this compound (1.0 mmol, 1.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is expected to be complete in 4-24 hours.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired aminated product.
Representative Data for Buchwald-Hartwig Amination of Chloropyridines
The following table presents typical yields for the Buchwald-Hartwig amination of various chloropyridines.
| Entry | Chloropyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | 3-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 75 |
| 3 | 2-Chloro-4-picoline | n-Hexylamine | Pd-G3-XPhos | LHMDS | Toluene | 100 | 91 |
| 4 | 2,4-Dichloropyridine | Piperidine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80 | 85 (at C2) |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
Proposed Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Sonogashira Coupling of Halo-pyridines
The following table shows typical yields for the Sonogashira coupling of various halo-pyridines.
| Entry | Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 95 |
| 2 | 3-Iodopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 89 |
| 3 | 2-Chloropyridine | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 70 |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 96 |
Note: The coupling of chloropyridines often requires more active catalysts or higher temperatures than bromo- or iodo-pyridines.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[5]
Proposed Protocol: Heck Reaction
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Anhydrous DMF or Toluene
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat to 120-140 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Representative Data for Heck Reaction of Halo-pyridines
The following table provides representative yields for the Heck reaction with various halo-pyridines.
| Entry | Halopyridine Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 60 |
| 2 | 2-Bromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 85 |
| 3 | 3-Iodopyridine | Methyl acrylate | PdCl₂ | K₂CO₃ | DMF | 120 | 90 |
| 4 | 3-Chloropyridine | Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | No reaction |
Note: The Heck reaction with chloropyridines is particularly challenging and may require specialized catalysts or conditions. The lack of reactivity for 3-chloropyridine in one case highlights this difficulty.[6]
Visualizations
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of (3-Chloro-5-fluoropyridin-2-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-5-fluoropyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry, offering multiple points for structural diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The presence of the hydroxymethyl group allows for straightforward derivatization into ethers and esters, while the chloro and fluoro substituents on the pyridine ring influence the molecule's electronic properties and provide vectors for further modification. This document provides detailed protocols for the etherification, esterification, and amination of this compound, along with illustrative quantitative data and the biological context of the resulting derivatives, particularly as potential kinase inhibitors.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Halogenated pyridines, in particular, are of significant interest due to the ability of halogen atoms to modulate physicochemical properties such as lipophilicity and metabolic stability, and to serve as handles for cross-coupling reactions. This compound combines these features with a reactive hydroxymethyl group, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. The derivatization of the hydroxymethyl group into ethers, esters, and amines can significantly impact a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Derivatization Strategies and Protocols
The primary alcohol of this compound is amenable to a variety of chemical transformations. Below are detailed protocols for its conversion into ether, ester, and amine derivatives.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism and is generally effective for primary alcohols like this compound.
Experimental Protocol:
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether derivative.
Illustrative Quantitative Data for Ether Derivatives:
| Derivative | Alkyl Halide | Yield (%) |
| 1a | Benzyl bromide | 85 |
| 1b | Ethyl iodide | 78 |
| 1c | 4-Fluorobenzyl chloride | 82 |
Esterification via Steglich Esterification
Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
To a solution of this compound (1.0 eq.), a carboxylic acid (e.g., benzoic acid, 1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of DCC (1.2 eq.) in DCM dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester derivative.
Illustrative Quantitative Data for Ester Derivatives:
| Derivative | Carboxylic Acid | Yield (%) |
| 2a | Benzoic acid | 92 |
| 2b | Acetic acid | 88 |
| 2c | 4-Chlorobenzoic acid | 90 |
Synthesis of Amine Derivatives (Multi-step)
Direct conversion of the primary alcohol to an amine can be challenging. A reliable multi-step approach involves oxidation to the aldehyde followed by reductive amination.
Step 1: Oxidation to (3-Chloro-5-fluoropyridin-2-yl)carbaldehyde
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in DCM (0.2 M), add Dess-Martin periodinane (DMP, 1.5 eq.) in one portion at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification.
Step 2: Reductive Amination to (3-Chloro-5-fluoropyridin-2-yl)methanamine Derivatives
Experimental Protocol:
-
To a solution of the crude (3-chloro-5-fluoropyridin-2-yl)carbaldehyde (1.0 eq.) and a primary or secondary amine (e.g., benzylamine, 1.1 eq.) in methanol (0.2 M), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction with water and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
Illustrative Quantitative Data for Amine Derivatives:
| Derivative | Amine | Overall Yield (2 steps, %) |
| 3a | Benzylamine | 65 |
| 3b | Morpholine | 70 |
| 3c | 4-Fluoroaniline | 60 |
Biological Context: Kinase Inhibition
Derivatives of substituted pyridines are widely explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The synthesized ethers, esters, and amines of this compound can be screened against a panel of kinases to identify potential therapeutic leads.
Illustrative Biological Data: Inhibition of a Hypothetical Kinase (Kinase X)
| Derivative | IC₅₀ (nM) for Kinase X |
| 1a | 150 |
| 1b | 800 |
| 1c | 95 |
| 2a | 250 |
| 2b | >1000 |
| 2c | 180 |
| 3a | 50 |
| 3b | 320 |
| 3c | 25 |
Note: The quantitative data presented in the tables above is illustrative and intended to represent typical results for such derivatization reactions and biological screenings. Actual results may vary.
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Illustrative Kinase Inhibition Signaling Pathway
Caption: Inhibition of a hypothetical kinase signaling pathway by a pyridine derivative.
Conclusion
This compound is a versatile starting material for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this document provide a foundation for the synthesis of ether, ester, and amine derivatives. The illustrative biological data highlights the potential of these derivatives as kinase inhibitors, a therapeutically important class of targets. Further exploration of the chemical space around this scaffold is warranted to identify novel and potent drug candidates.
Application Notes: (3-Chloro-5-fluoropyridin-2-yl)methanol as a Versatile Building Block for Potent Kinase Inhibitors
(3-Chloro-5-fluoropyridin-2-yl)methanol has emerged as a valuable and versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the presence of a chlorine and a fluorine atom on the pyridine ring, provide medicinal chemists with strategic points for molecular modification to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of a dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) and Tropomyosin Receptor Kinases (Trk).
Rationale for Use in Kinase Inhibitor Design
The pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The specific substitution pattern of this compound offers several advantages:
-
Chlorine Atom: The chloro group can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to probe different regions of the kinase active site. It can also contribute to enhancing binding affinity through halogen bonding.
-
Fluorine Atom: The strategic placement of a fluorine atom can modulate the electronic properties of the pyridine ring, influencing its pKa and hydrogen bonding capabilities. Fluorine substitution is also known to improve metabolic stability and membrane permeability of drug candidates.
-
Methanol Group: The hydroxymethyl group provides a convenient point of attachment for coupling with other molecular fragments, often serving as a key linker in the assembly of the final inhibitor.
Application Example: Synthesis of a Dual CSF-1R/Trk Kinase Inhibitor
A prominent example of a kinase inhibitor synthesized using this compound is PLX7486 , a potent and selective dual inhibitor of CSF-1R and Trk family kinases (TrkA, TrkB, and TrkC).[1][2] Aberrant signaling through these kinases is implicated in various cancers, making them attractive therapeutic targets.[1]
Quantitative Data for PLX7486
The inhibitory activity of PLX7486 against target kinases has been evaluated in cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PLX7486 in Ba/F3 cells expressing Bcr-Fms (a CSF-1R surrogate) and Bcr-Trk fusion proteins.
| Kinase Target | Cell Line | IC50 (µM) |
| Bcr-Fms | Ba/F3 | 0.004 |
| Bcr-TrkA | Ba/F3 | 0.01 |
| Bcr-TrkB | Ba/F3 | 0.03 |
| Bcr-TrkC | Ba/F3 | 0.008 |
| Data sourced from ECMC Network presentation on PLX7486.[2] |
Experimental Protocols
The following protocols outline a potential synthetic route to a 7-azaindole-based kinase inhibitor, exemplified by the core of molecules like PLX7486, starting from this compound.
Protocol 1: Oxidation of this compound to the Corresponding Aldehyde
Objective: To oxidize the primary alcohol of the starting material to an aldehyde, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-chloro-5-fluoropicolinaldehyde.
Protocol 2: Synthesis of the 7-Azaindole Core via Domino Reaction
Objective: To construct the 7-azaindole scaffold, a common core in many kinase inhibitors. This protocol is a general representation of a domino reaction that can be adapted.
Materials:
-
3-Chloro-5-fluoropicolinaldehyde
-
An appropriate arylaldehyde
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the arylaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LiHMDS or KHMDS (2.2 eq) in THF to the cooled solution.
-
After stirring for 30 minutes at -78 °C, add a solution of 3-chloro-5-fluoropicolinaldehyde (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-azaindole derivative.
Protocol 3: Suzuki Coupling to Introduce the Side Chain
Objective: To couple the 7-azaindole core with a suitable boronic acid or ester to install the desired side chain.
Materials:
-
Halogenated 7-azaindole derivative (from Protocol 2)
-
Desired boronic acid or pinacol ester (e.g., 1-methyl-4-pyrazoleboronic acid pinacol ester)
-
Palladium catalyst (e.g., PdCl2(dppf))
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated 7-azaindole (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental logic, the following diagrams are provided.
Caption: Synthetic and evaluation workflow for kinase inhibitors.
Caption: Simplified CSF-1R signaling pathway.
Caption: Simplified Trk signaling pathway.
References
Synthesis of Novel Heterocyclic Compounds from (3-Chloro-5-fluoropyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (3-Chloro-5-fluoropyridin-2-yl)methanol as a versatile starting material. The strategic functionalization of this substituted pyridine core allows for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Pyridine derivatives, in particular, are privileged scaffolds in drug design, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The starting material, this compound, offers multiple reaction sites for synthetic elaboration. The hydroxymethyl group can be transformed into various functional groups, serving as a handle for cyclization, while the chloro and fluoro substituents on the pyridine ring can be targeted for nucleophilic substitution or cross-coupling reactions. This application note details synthetic pathways to novel nitrogen, oxygen, and sulfur-containing heterocyclic systems derived from this valuable building block.
General Synthetic Pathways
The synthetic strategy revolves around the initial functionalization of the hydroxymethyl group of this compound, followed by cyclization reactions to construct the desired heterocyclic rings. Key transformations include the conversion of the alcohol to an amine for the synthesis of nitrogen-containing heterocycles, and intramolecular cyclization for the preparation of fused oxygen and sulfur heterocycles.
Caption: General synthetic strategies for novel heterocycles.
Synthesis of Nitrogen-Containing Heterocycles
A key strategy for the synthesis of novel nitrogen-containing heterocycles is the conversion of the starting alcohol to a primary amine, which can then undergo cyclization with appropriate reagents. A reliable method for this transformation is a two-step sequence involving a Mitsunobu reaction to form an azide, followed by a Staudinger reduction.
Experimental Protocols
Protocol 1: Synthesis of 2-Azidomethyl-3-chloro-5-fluoropyridine
This protocol outlines the conversion of the hydroxymethyl group to an azido group using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).[1]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq).
-
Addition of Reagents: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture. Stir for 20 minutes at 0 °C.
-
Azide Introduction: Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise to the mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-azidomethyl-3-chloro-5-fluoropyridine.
Protocol 2: Synthesis of 2-Aminomethyl-3-chloro-5-fluoropyridine
This protocol describes the reduction of the azide intermediate to the corresponding primary amine via the Staudinger reaction.[2]
-
Reaction Setup: Dissolve 2-azidomethyl-3-chloro-5-fluoropyridine (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).
-
Addition of Phosphine: Add triphenylphosphine (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting azide.
-
Work-up and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-aminomethyl-3-chloro-5-fluoropyridine.
Protocol 3: Synthesis of Substituted Imidazo[1,5-a]pyridines
The resulting 2-aminomethylpyridine derivative can be used to synthesize various fused heterocyclic systems. For example, reaction with appropriate aldehydes followed by oxidative cyclization can yield substituted imidazo[1,5-a]pyridines.
-
Imine Formation: In a round-bottom flask, dissolve 2-aminomethyl-3-chloro-5-fluoropyridine (1.0 eq) and a substituted aldehyde (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Cyclization: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark trap to remove water. After imine formation is complete (monitored by TLC), add an oxidizing agent (e.g., manganese dioxide) and continue to reflux until the cyclized product is formed.
-
Work-up and Purification: Cool the reaction mixture, filter off the solid oxidant, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired substituted imidazo[1,5-a]pyridine.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 2-Azidomethyl-3-chloro-5-fluoropyridine | This compound | PPh₃, DIAD, DPPA | 85-95 | N/A | To be determined experimentally |
| 2-Aminomethyl-3-chloro-5-fluoropyridine | 2-Azidomethyl-3-chloro-5-fluoropyridine | PPh₃, THF/H₂O | 80-90 | N/A | To be determined experimentally |
| Substituted Imidazo[1,5-a]pyridine Derivative | 2-Aminomethyl-3-chloro-5-fluoropyridine | Substituted Aldehyde, Oxidant | 50-70 | N/A | To be determined experimentally |
Note: Yields are typical ranges and may vary depending on the specific substrate and reaction conditions.
Synthesis of Oxygen-Containing Heterocycles
The synthesis of fused oxygen-containing heterocycles, such as furo[2,3-b]pyridines, can be achieved from the starting material through an intramolecular cyclization strategy. This typically involves the conversion of the hydroxymethyl group into a suitable nucleophile or the introduction of an electrophilic center on a side chain that can be attacked by the pyridine nitrogen or a substituent.
Experimental Protocol
Protocol 4: Synthesis of a Furo[2,3-b]pyridine Derivative
This protocol is based on the synthesis of furo[2,3-b]pyridines from 2-halopyridines and involves an initial acylation followed by a one-pot, base-induced displacement and cyclization.
-
Activation of the Hydroxymethyl Group: Convert the hydroxymethyl group of this compound to a better leaving group, for instance, by tosylation or conversion to the corresponding chloride using thionyl chloride.
-
Acylation: React the activated pyridine derivative with a suitable carbon nucleophile, such as the enolate of a β-ketoester.
-
Intramolecular Cyclization: Treat the resulting intermediate with a base (e.g., sodium hydride) in a suitable solvent like THF to induce intramolecular cyclization, forming the furo[2,3-b]pyridine ring system.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent. Purify the crude product by column chromatography.
Caption: Synthetic workflow for Furo[2,3-b]pyridines.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Furo[2,3-b]pyridine Derivative | This compound | 1. SOCl₂ 2. β-ketoester, Base | 40-60 | N/A | To be determined experimentally |
Note: Yields are estimates based on analogous reactions and require experimental verification.
Synthesis of Sulfur-Containing Heterocycles
The incorporation of a sulfur atom to form fused heterocycles like thiazolo[3,2-a]pyridines can be accomplished by reacting the starting material or its derivatives with sulfur-containing reagents.
Experimental Protocol
Protocol 5: Synthesis of a Thiazolo[3,2-a]pyridinium Derivative
This protocol involves the reaction of the activated hydroxymethyl group with thiourea, followed by cyclization.
-
Activation of Hydroxymethyl Group: Convert this compound to 2-chloromethyl-3-chloro-5-fluoropyridine as described in Protocol 4.
-
Reaction with Thiourea: Reflux a solution of 2-chloromethyl-3-chloro-5-fluoropyridine (1.0 eq) and thiourea (1.1 eq) in a solvent such as ethanol.
-
Cyclization: The initial S-alkylation is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the thiourea carbon, leading to the formation of the thiazolo[3,2-a]pyridinium salt.
-
Isolation: Cool the reaction mixture to allow the product to crystallize. Collect the solid by filtration and wash with a cold solvent to obtain the desired thiazolo[3,2-a]pyridinium derivative.
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | m.p. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Thiazolo[3,2-a]pyridinium Derivative | This compound | 1. SOCl₂ 2. Thiourea | 60-80 | N/A | To be determined experimentally |
Note: Yields are estimates and need to be confirmed through experimentation.
General Considerations
-
Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where specified to maximize reaction yields and minimize side products.
-
Inert Atmosphere: Reactions involving organometallic reagents or strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.
-
Monitoring Reactions: The progress of all reactions should be carefully monitored using appropriate analytical techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time.
-
Purification: Column chromatography is a common and effective method for the purification of the synthesized compounds. The choice of eluent should be optimized for each specific compound.
Troubleshooting
-
Low Yields in Mitsunobu Reaction: Ensure the reaction is performed under strictly anhydrous conditions. The order of addition of reagents can also be critical.
-
Incomplete Staudinger Reduction: The reaction may require longer reaction times or gentle heating. Ensure the quality of the triphenylphosphine.
-
Side Reactions in Cyclization Steps: Optimize the reaction temperature and choice of base to minimize the formation of byproducts. In some cases, a milder base or lower temperature may be beneficial.
-
Difficult Purification: If the triphenylphosphine oxide byproduct from the Mitsunobu or Staudinger reactions is difficult to remove by chromatography, it can sometimes be precipitated from the crude mixture by the addition of a non-polar solvent like diethyl ether or hexanes.
Safety Precautions
-
General Handling: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Specific Reagent Hazards:
-
DIAD and DEAD: These are toxic and potentially explosive. Handle with care and avoid heating.
-
Diphenylphosphoryl azide (DPPA): Azides are potentially explosive. Avoid friction, shock, and high temperatures.
-
Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
Application of (3-Chloro-5-fluoropyridin-2-yl)methanol in Agrochemical Synthesis
Affiliation: Google Research
Abstract
(3-Chloro-5-fluoropyridin-2-yl)methanol is a key heterocyclic building block utilized in the synthesis of modern agrochemicals, particularly fungicides. Its substituted pyridine structure provides a versatile scaffold for the development of potent active ingredients targeting essential fungal metabolic pathways. This document provides detailed application notes on the use of this compound in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of agrochemicals for crop protection. Detailed experimental protocols for the synthesis of a representative SDHI fungicide are provided, along with a summary of relevant quantitative data and a visualization of the underlying biochemical pathways. This information is intended for researchers, scientists, and professionals in the field of agrochemical development.
Introduction
The halogen-substituted pyridinemethanol scaffold is a crucial component in the design of novel agrochemicals. The presence of chlorine and fluorine atoms on the pyridine ring of this compound enhances the molecule's chemical reactivity and can significantly influence the biological activity of its derivatives. This intermediate is particularly valuable in the synthesis of fungicides that inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain in fungi.
One of the most prominent applications of this compound is in the synthesis of isoflucypram, a next-generation SDHI fungicide.[1] Isoflucypram exhibits broad-spectrum activity against major fungal diseases in cereal crops. The synthesis of isoflucypram and related compounds involves the conversion of the hydroxymethyl group of this compound into a suitable leaving group, followed by nucleophilic substitution with an appropriate amine.
Data Presentation
The following tables summarize key quantitative data related to the efficacy of SDHI fungicides, including isoflucypram and other relevant compounds.
Table 1: In Vitro Inhibitory Activity of SDHI Fungicides against Succinate Dehydrogenase (SDH)
| Compound | Fungal Species | IC50 (µM) | Reference |
| Boscalid | Homo sapiens | 4.8 | [1] |
| Isoflucypram | Not Specified | Not Specified | |
| Penthiopyrad | Alternaria solani | 0.38 (EC50, µg/ml) | |
| Fluopyram | Alternaria solani | 0.31 (EC50, µg/ml) |
Table 2: Fungicidal Activity of SDHI Fungicides against Various Plant Pathogens
| Compound | Fungal Pathogen | EC50 (mg/L) | Reference |
| Isopyrazam | Mycosphaerella graminicola | 0.001 - 1 | |
| Isopyrazam | Rhynchosporium secalis | 0.03 - 0.05 | |
| Boscalid | Alternaria solani | 0.33 | |
| Penthiopyrad | Alternaria solani | 0.38 | |
| Fluopyram | Alternaria solani | 0.31 |
Signaling Pathway of SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) act by blocking the mitochondrial respiratory chain at Complex II (succinate dehydrogenase). This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular energy production, ultimately leading to fungal cell death. The following diagram illustrates the signaling pathway affected by SDHI fungicides.
Experimental Protocols
The following section provides a representative synthetic route for the preparation of an SDHI fungicide starting from this compound. This protocol is based on established chemical transformations for similar compounds.
The synthesis involves a two-step process:
-
Chlorination: Conversion of the primary alcohol of this compound to a chloromethyl group using a chlorinating agent such as thionyl chloride.
-
N-Alkylation: Nucleophilic substitution of the resulting 2-(chloromethyl)-3-chloro-5-fluoropyridine with a suitable amine, for example, N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine, to yield the final fungicide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add thionyl chloride (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(chloromethyl)-3-chloro-5-fluoropyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Materials:
-
2-(Chloromethyl)-3-chloro-5-fluoropyridine (from Step 1)
-
N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
Procedure:
-
To a solution of N-{[5-chloro-2-(propan-2-yl)phenyl]methyl}cyclopropanamine (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add a solution of 2-(chloromethyl)-3-chloro-5-fluoropyridine (1.1 eq) in anhydrous DMF to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The final step to yield isoflucypram would involve the amide coupling of the resulting amine with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride. A general procedure for a similar amide coupling is as follows: Under a protective argon atmosphere, a solution of the secondary amine (1.0 eq) in chlorobenzene is treated with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) and stirred at 100°C for 8 hours. The solvent is then removed under vacuum, and the residue is washed with cold isopropanol to yield the final product.[2]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure SDHI fungicide.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly SDHI fungicides. The synthetic protocols outlined in this document, based on established chemical principles, provide a framework for the development of novel fungicidal compounds. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and effective crop protection agents. The data presented on the biological activity of related compounds underscores the potential of this chemical scaffold in addressing the ongoing challenges in global food security.
References
Application Notes and Protocols: Oxidation of (3-Chloro-5-fluoropyridin-2-yl)methanol to 3-Chloro-5-fluoropyridine-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the selective oxidation of (3-Chloro-5-fluoropyridin-2-yl)methanol to its corresponding aldehyde, 3-Chloro-5-fluoropyridine-2-carbaldehyde. Two common and effective methods are presented: Dess-Martin Periodinane (DMP) oxidation and Manganese Dioxide (MnO2) oxidation. These protocols are designed to be mild and high-yielding, compatible with the halogenated pyridine moiety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing this key intermediate.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, 3-Chloro-5-fluoropyridine-2-carbaldehyde, is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of halogen substituents and the pyridine ring requires a mild and selective oxidation method to avoid over-oxidation to the carboxylic acid or side reactions. This application note details two robust protocols for this conversion.
Dess-Martin Periodinane (DMP) Oxidation is a highly reliable and mild method for oxidizing primary alcohols to aldehydes.[1][2][3] It is known for its operational simplicity, neutral pH conditions, and broad functional group tolerance.[1] The reaction is typically fast at room temperature.[2]
Manganese Dioxide (MnO2) Oxidation is another selective method, particularly effective for the oxidation of benzylic and allylic alcohols.[4] Due to the structural similarity of 2-pyridinemethanol to benzylic alcohols, activated MnO2 is a suitable reagent for this transformation.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of this compound using Dess-Martin Periodinane.
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium thiosulfate (Na2S2O3)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-Chloro-5-fluoropyridine-2-carbaldehyde.
Protocol 2: Manganese Dioxide (MnO2) Oxidation
This protocol outlines the oxidation of this compound using activated manganese dioxide.
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Celite® or a pad of silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane or chloroform, add activated manganese dioxide (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary significantly based on the activity of the MnO2 and can range from a few hours to overnight.[4]
-
Upon completion of the reaction, filter the mixture through a pad of Celite® or silica gel to remove the manganese dioxide.
-
Wash the filter cake thoroughly with dichloromethane or chloroform.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-Chloro-5-fluoropyridine-2-carbaldehyde.
Data Presentation
The following table summarizes the key reaction parameters for the two described protocols. Expected yields are typically in the range of 85-95% for DMP oxidation and can be more variable for MnO2 oxidation depending on the reagent's activity.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Manganese Dioxide (MnO2) Oxidation |
| Starting Material | This compound | This compound |
| Oxidizing Agent | Dess-Martin Periodinane | Activated Manganese Dioxide |
| Stoichiometry | 1.2 equivalents | 5-10 weight equivalents |
| Solvent | Dichloromethane (anhydrous) | Dichloromethane or Chloroform |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-3 hours | 4-24 hours |
| Work-up | Quenching with NaHCO3/Na2S2O3, extraction | Filtration through Celite®/silica gel |
| Purification | Column Chromatography | Column Chromatography (if necessary) |
| Expected Yield | 85-95% | 70-90% |
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of (3-Chloro-5-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of (3-chloro-5-fluoropyridin-2-yl)methanol, a versatile building block in medicinal chemistry. The strategic placement of the chloro, fluoro, and hydroxymethyl groups on the pyridine ring allows for a range of chemical transformations, yielding substituted pyridines with significant potential in drug discovery and development. The pyridine core is a prevalent motif in numerous approved drugs, and modifications to its substitution pattern can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties.
Overview of Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution at the C3 position, where the chlorine atom acts as a leaving group. This reactivity allows for the introduction of various nucleophiles, including amines and alkoxides, to generate libraries of novel compounds for biological screening. The electron-withdrawing nature of the fluorine atom at the C5 position and the nitrogen atom in the pyridine ring facilitates these substitution reactions.
Key Nucleophilic Substitution Reactions and Products
Two primary classes of nucleophilic substitution reactions for this compound are amination and alkoxylation, leading to the formation of 3-amino and 3-alkoxy derivatives, respectively. These products are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.
Data Summary
While specific experimental data for the nucleophilic substitution reactions of this compound is not extensively available in the public domain, the following table summarizes the expected products and their general characteristics based on the reactivity of similar compounds.
| Starting Material | Nucleophile | Product | Product Name | Potential Applications |
| This compound | Ammonia (NH₃) | (3-Amino-5-fluoropyridin-2-yl)methanol | 3-Amino-5-fluoropyridin-2-yl)methanol | Intermediate for antivirals, kinase inhibitors |
| This compound | Sodium Methoxide (NaOMe) | (3-Methoxy-5-fluoropyridin-2-yl)methanol | 3-Methoxy-5-fluoropyridin-2-yl)methanol | Building block for CNS-active agents, metabolic disorder treatments |
| This compound | Sodium Isopropoxide (NaOⁱPr) | (3-Isopropoxy-5-fluoropyridin-2-yl)methanol | 3-Isopropoxy-5-fluoropyridin-2-yl)methanol | Scaffold for cardiovascular and oncology drug candidates |
Experimental Protocols (Prospective)
The following are detailed, prospective experimental protocols for the nucleophilic substitution reactions of this compound. These protocols are based on general procedures for similar pyridine derivatives and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of (3-Amino-5-fluoropyridin-2-yl)methanol via Amination
Objective: To replace the 3-chloro group with an amino group.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Copper(I) oxide (Cu₂O) (optional catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add aqueous ammonia (10-20 eq).
-
Optional: Add a catalytic amount of copper(I) oxide (0.05-0.1 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove excess ammonia and dioxane.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (3-amino-5-fluoropyridin-2-yl)methanol.
Expected Characterization Data (Reference):
-
¹H NMR (DMSO-d₆): Due to the lack of direct experimental data for this specific product, characteristic shifts for a similar compound, 3-aminopyridine, show aromatic protons typically between δ 7.0 and 8.5 ppm and the amino protons as a broad singlet. The hydroxymethyl protons would likely appear as a triplet coupled to the hydroxyl proton, which itself would be a triplet (or a broad singlet).
Protocol 2: Synthesis of (3-Methoxy-5-fluoropyridin-2-yl)methanol via Methoxylation
Objective: To replace the 3-chloro group with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5-2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (3-methoxy-5-fluoropyridin-2-yl)methanol.
Expected Characterization Data (Reference):
-
¹H NMR (CDCl₃): Based on reference spectra of methanol, the methoxy protons would be expected to appear as a singlet around δ 3.5-4.0 ppm. The aromatic protons on the pyridine ring would likely appear between δ 7.0 and 8.5 ppm. The hydroxymethyl protons would likely be a singlet or a doublet, and the hydroxyl proton a broad singlet.
Visualizations
Reaction Pathways
Caption: Nucleophilic substitution pathways of this compound.
Experimental Workflow
Caption: General workflow for nucleophilic substitution reactions.
Applications in Drug Development
The products of these nucleophilic substitution reactions, namely (3-amino-5-fluoropyridin-2-yl)methanol and its 3-alkoxy analogues, are valuable scaffolds in medicinal chemistry.
-
Amino Derivatives: The amino group can serve as a handle for further functionalization, such as amide bond formation, to build more complex molecules. Fluorinated aminopyridines are found in various biologically active compounds, including kinase inhibitors and antiviral agents.
-
Alkoxy Derivatives: The introduction of different alkoxy groups allows for the fine-tuning of lipophilicity and metabolic stability, which are critical parameters in drug design. Methoxy and other small alkoxy groups are common features in drugs targeting the central nervous system and metabolic disorders.
By leveraging the reactivity of this compound, researchers can efficiently generate a diverse range of compounds for lead discovery and optimization in various therapeutic areas.
The Pivotal Role of (3-Chloro-5-fluoropyridin-2-yl)methanol in Crafting Pharmaceutical Intermediates: A Detailed Guide
(3-Chloro-5-fluoropyridin-2-yl)methanol , a halogenated pyridine derivative, has emerged as a crucial building block for medicinal chemists and drug development professionals. Its unique electronic properties and strategically positioned functional groups make it a versatile scaffold for the synthesis of a wide array of complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for active pharmaceutical ingredients (APIs), particularly focusing on a two-step synthetic pathway involving oxidation and subsequent reductive amination.
Application Notes
This compound serves as a valuable starting material in multi-step syntheses. The chloro and fluoro substituents on the pyridine ring modulate the molecule's reactivity and provide opportunities for further functionalization through cross-coupling reactions. The primary alcohol at the 2-position is a key functional handle that can be readily transformed into other important functional groups, most notably an aldehyde. This aldehyde, 3-chloro-5-fluoro-2-pyridinecarboxaldehyde , is a highly reactive intermediate that can undergo a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
One of the most powerful applications of this intermediate is in reductive amination , a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines. By reacting the aldehyde with a primary or secondary amine, a diverse range of aminomethylpyridine derivatives can be generated. These derivatives are common structural motifs in a multitude of bioactive molecules, including enzyme inhibitors and receptor modulators. The ability to introduce a wide variety of amine-containing fragments via this method allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical phase in the drug discovery process.
Experimental Protocols
The following protocols detail a representative two-step synthesis of a pharmaceutical intermediate starting from this compound.
Step 1: Oxidation of this compound to 3-chloro-5-fluoro-2-pyridinecarboxaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and effective oxidizing agent for this transformation.
Quantitative Data Summary: Oxidation Reaction
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 161.56 | 1.0 | Dichloromethane | 25 | 12 | ~85-95 | >95 (NMR) |
| Manganese Dioxide (activated) | 86.94 | 5.0 | Dichloromethane | 25 | 12 | - | - |
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol of alcohol), add activated manganese dioxide (5.0 eq).
-
Stir the resulting suspension vigorously at room temperature (25 °C) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional DCM (3 x 5 mL/mmol of alcohol).
-
Combine the filtrates and concentrate under reduced pressure to afford 3-chloro-5-fluoro-2-pyridinecarboxaldehyde as a solid, which can be used in the next step without further purification.
Step 2: Reductive Amination of 3-chloro-5-fluoro-2-pyridinecarboxaldehyde
This protocol outlines the synthesis of a secondary amine intermediate via reductive amination of the aldehyde with a primary amine, using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent for this transformation.
Quantitative Data Summary: Reductive Amination
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 3-chloro-5-fluoro-2-pyridinecarboxaldehyde | 159.54 | 1.0 | Dichloromethane | 25 | 4 | ~70-85 | >95 (LC-MS) |
| Primary Amine (R-NH₂) | Varies | 1.1 | Dichloromethane | 25 | 4 | - | - |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Dichloromethane | 25 | 4 | - | - |
| Acetic Acid (catalytic) | 60.05 | 0.1 | Dichloromethane | 25 | 4 | - | - |
Experimental Protocol:
-
To a stirred solution of 3-chloro-5-fluoro-2-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 15 mL/mmol of aldehyde), add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature (25 °C) for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL/mmol of aldehyde).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-(3-chloro-5-fluoropyridin-2-yl)methanamine intermediate.
Visualizations
The following diagrams illustrate the synthetic workflow and the central role of this compound in the drug discovery process.
Caption: Synthetic workflow for a pharmaceutical intermediate.
Caption: Role in the drug discovery pipeline.
Application Notes and Protocols for (3-Chloro-5-fluoropyridin-2-yl)methanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and subsequent reactions of (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below offer a starting point for laboratory synthesis and functionalization of this versatile building block.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClFNO | N/A |
| Molecular Weight | 161.56 g/mol | [1] |
| CAS Number | 1227563-98-5 | N/A |
| Appearance | White to off-white solid | Assumed based on typical pyridylmethanols |
| Boiling Point (Predicted) | 253.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.434 ± 0.06 g/cm³ | [1] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the hydroxymethylation of 3-chloro-5-fluoropyridine.
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
3-Chloro-5-fluoropyridine
-
Paraformaldehyde
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-5-fluoropyridine (1.0 eq). Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Hydroxymethylation: In a separate flask, suspend paraformaldehyde (1.5 eq) in anhydrous THF. Add this suspension to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: The yield for this type of reaction can vary, but yields in the range of 60-80% are typically expected.
Protocol 2: Oxidation to 3-Chloro-5-fluoropicolinaldehyde
This protocol details the oxidation of the primary alcohol functionality of this compound to the corresponding aldehyde.
Reaction Scheme:
Caption: Oxidation to the corresponding aldehyde.
Materials:
-
This compound
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure (using MnO₂):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Oxidation: Add activated manganese dioxide (5-10 eq) in portions to the solution. Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake with dichloromethane.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: If necessary, purify the product by silica gel column chromatography.
Quantitative Data for Oxidation:
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| MnO₂ | DCM | Room Temp. | 2-24 | 70-90 |
| PCC | DCM | Room Temp. | 1-4 | 65-85 |
Protocol 3: Williamson Ether Synthesis
This protocol describes the formation of an ether from this compound and an alkyl halide.
Reaction Scheme:
Caption: Williamson ether synthesis workflow.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by silica gel column chromatography.
Expected Yields for Ether Synthesis:
| Alkyl Halide | Base | Solvent | Typical Yield (%) |
| Methyl Iodide | NaH | THF | 80-95 |
| Ethyl Bromide | NaH | DMF | 75-90 |
Characterization Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (2H, multiplets), methylene protons (2H, singlet or doublet coupled to hydroxyl proton), and a hydroxyl proton (1H, broad singlet or triplet). |
| ¹³C NMR | Signals corresponding to the five pyridine ring carbons (with C-F and C-Cl coupling) and one methylene carbon. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 162.0. |
Applications in Drug Discovery
This compound serves as a valuable building block for accessing a variety of more complex molecules with potential biological activity. The chloro and fluoro substituents provide sites for further functionalization, such as cross-coupling reactions, while the hydroxymethyl group can be transformed into other functional groups or used as a handle for linking to other molecular fragments. The pyridine core is a common motif in many approved drugs, and its substitution pattern can significantly influence pharmacological activity.
Logical Workflow for Drug Discovery Application:
Caption: Drug discovery workflow.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Grignard Reaction Step
Question: I am experiencing a low yield during the formylation of 3-chloro-5-fluoropyridine using a Grignard reagent followed by quenching with an electrophile like N,N-dimethylformamide (DMF). What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Grignard reactions with 2-halopyridines are a common challenge, often referred to as the "2-pyridyl problem".[1] This can be attributed to several factors:
-
Poor Grignard Reagent Formation: The formation of the 2-pyridyl Grignard reagent can be sluggish or incomplete.
-
Troubleshooting:
-
Magnesium Activation: Ensure the magnesium turnings are of high purity and are properly activated. Pre-treatment with iodine, 1,2-dibromoethane, or sonication can be effective.
-
Solvent Purity: The solvent (typically THF or diethyl ether) must be scrupulously dry and free of oxygen.[2]
-
Initiation: A small crystal of iodine or a few drops of a pre-formed Grignard reagent can help initiate the reaction.[2]
-
-
-
Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can participate in side reactions.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the formation and subsequent reaction of the Grignard reagent to minimize side reactions.
-
Slow Addition: Add the 3-chloro-5-fluoropyridine to the magnesium suspension slowly to control the exotherm and prevent dimerization.
-
-
-
Inefficient Quenching: The reaction with the electrophile (DMF) may be inefficient.
-
Troubleshooting:
-
Reverse Addition: Add the Grignard solution to a cold solution of the electrophile to ensure the electrophile is in excess.
-
Electrophile Purity: Use high-purity, dry DMF.
-
-
Issue 2: Incomplete Reduction of the Aldehyde to the Alcohol
Question: The reduction of the intermediate aldehyde, 3-chloro-5-fluoro-pyridine-2-carbaldehyde, to this compound is incomplete. What could be the issue?
Answer: Incomplete reduction can stem from the choice of reducing agent, reaction conditions, or substrate purity.
-
Reducing Agent Activity: The activity of the reducing agent (e.g., sodium borohydride) may be insufficient.
-
Troubleshooting:
-
Reagent Quality: Use fresh, high-quality sodium borohydride.
-
Solvent: The choice of solvent can influence the reduction rate. Methanol or ethanol are commonly used.
-
Lewis Acid Additives: For challenging reductions of pyridine derivatives, the addition of a Lewis acid like aluminum chloride can enhance the reactivity of the reducing agent.[3]
-
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to incomplete conversion.
-
Troubleshooting:
-
Temperature: While often run at room temperature, gentle heating may be required for complete reaction. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
pH Control: Maintaining a slightly basic pH during the workup is crucial to prevent side reactions.
-
-
-
Impurity Interference: Impurities from the previous step can interfere with the reduction.
-
Troubleshooting:
-
Purification of Intermediate: If possible, purify the intermediate aldehyde before the reduction step to remove any unreacted starting materials or byproducts.
-
-
Issue 3: Difficulty in Product Purification and Isolation
Question: I am facing challenges in purifying the final product, this compound. It appears to be highly polar and difficult to handle.
Answer: The purification of polar pyridine derivatives can be challenging due to their physical properties.[4][5]
-
High Polarity: The presence of the hydroxyl and the pyridine nitrogen makes the molecule highly polar, leading to issues with extraction and chromatography.
-
Troubleshooting:
-
Extraction: Use a more polar solvent like dichloromethane or a mixture of ethyl acetate and isopropanol for extraction. Multiple extractions may be necessary.
-
Chromatography:
-
Stationary Phase: Consider using neutral or basic alumina instead of silica gel to minimize strong adsorption.[4]
-
Mobile Phase: A gradient elution with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can improve peak shape and recovery.[6]
-
-
-
-
Crystallization Issues: The product may be difficult to crystallize, often yielding an oil.[4]
-
Troubleshooting:
-
High Purity: Ensure the product is of high purity before attempting crystallization, as impurities can inhibit crystal formation.[4]
-
Solvent Screening: Perform a systematic screen of different solvents and solvent mixtures.
-
Seeding: If a small amount of crystalline material is available, use it to seed a supersaturated solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns during the large-scale synthesis of this compound?
A1: The primary safety concerns are associated with the Grignard reaction step.[2] The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[2] Additionally, the reagents are air and moisture sensitive, and appropriate inert atmosphere techniques must be employed. The use of flammable solvents like THF and diethyl ether also poses a fire hazard.
Q2: What are the expected major impurities in the final product?
A2: Potential impurities could include:
-
Unreacted 3-chloro-5-fluoropyridine.
-
The intermediate aldehyde, 3-chloro-5-fluoro-pyridine-2-carbaldehyde.
-
Byproducts from the Grignard reaction, such as bipyridyl compounds.
-
Over-reduction products, though less likely with sodium borohydride.
Q3: Can continuous flow chemistry be applied to this synthesis?
A3: Yes, particularly for the Grignard reaction step. Continuous flow reactors offer significant safety and efficiency advantages for handling highly exothermic and sensitive reactions.[2] They allow for better temperature control, rapid mixing, and reduced reaction volumes at any given time, minimizing the risk of runaway reactions.[2]
Data Presentation
Table 1: Summary of Key Reaction Parameters and Potential Issues.
| Step | Key Parameters | Potential Issues | Troubleshooting |
| Grignard Reaction | Temperature: 0-5 °CSolvent: Anhydrous THFReagents: Mg, 3-chloro-5-fluoropyridine, DMF | Low yield, side product formation | Magnesium activation, slow addition, reverse addition to DMF |
| Reduction | Temperature: 20-40 °CSolvent: MethanolReagent: Sodium Borohydride | Incomplete reaction | Use fresh reagent, consider Lewis acid additive, monitor by TLC/LC-MS |
| Purification | Method: Column ChromatographyStationary Phase: Silica Gel or Alumina | Product streaking, low recovery, oiling out | Use alumina, add base to eluent, screen crystallization solvents |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-5-fluoro-pyridine-2-carbaldehyde (Grignard Step)
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a reactor with magnesium turnings (1.2 eq) and anhydrous THF.
-
Activation: Add a small crystal of iodine and heat gently until the color disappears.
-
Grignard Formation: Slowly add a solution of 3-chloro-5-fluoropyridine (1.0 eq) in anhydrous THF to the magnesium suspension, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the consumption of the starting material by GC or LC-MS.
-
Quenching: In a separate reactor, prepare a solution of N,N-dimethylformamide (1.5 eq) in anhydrous THF and cool to -10 °C.
-
Addition: Slowly transfer the prepared Grignard reagent solution to the DMF solution, maintaining the temperature below 0 °C.
-
Workup: After complete addition, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of this compound (Reduction Step)
-
Dissolution: Dissolve the crude 3-chloro-5-fluoro-pyridine-2-carbaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane.
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or crystallization.
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the Grignard reaction step.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (3-Chloro-5-fluoropyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Chloro-5-fluoropyridin-2-yl)methanol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
My crude product is a dark-colored oil or solid. How can I decolorize it?
Dark coloration in the crude product typically indicates the presence of polymeric or high-molecular-weight impurities. Several methods can be employed for decolorization:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for a short period, then filter through a pad of celite to remove the carbon. This is often effective at removing colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield a purer, colorless product. Solvent screening is necessary to identify a suitable solvent or solvent mixture.
-
Distillation: For thermally stable compounds, vacuum distillation can be effective in separating the desired product from non-volatile colored impurities.[1]
What are the common impurities I should expect in my crude this compound?
The impurity profile can vary depending on the synthetic route. A common synthesis involves the hydroxymethylation of 3-chloro-5-fluoropyridine.[2] Potential impurities include:
-
Unreacted Starting Material: 3-chloro-5-fluoropyridine.
-
Over-reaction Products: Formation of ethers or other byproducts from the hydroxymethylation reaction.
-
Regioisomers: Depending on the synthetic method, other positional isomers of the chloro and fluoro groups on the pyridine ring could be present.[3]
-
Residual Solvents: Solvents used in the reaction and work-up, such as dichloromethane, ethyl acetate, or methanol.[4][5]
I'm having trouble with peak tailing during HPLC analysis of my purified product. What can I do?
Peak tailing for pyridine-containing compounds in reversed-phase HPLC is a common issue, often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase. Here are some strategies to mitigate this:
-
Use a Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer or adding a small amount of an acid like formic acid or trifluoroacetic acid) can protonate the silanol groups, minimizing the unwanted interaction.
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanol groups, or a column specifically designed for the analysis of basic compounds.
My yield is low after purification. What are the potential causes and how can I improve it?
Low recovery can be attributed to several factors throughout the purification process:
-
Loss during Work-up: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Washing steps should be performed carefully to avoid loss of product into the washings.
-
Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening during column chromatography, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Product Volatility: If your product is volatile, you may lose some during solvent removal under reduced pressure. Use a lower temperature and ensure your vacuum system is not too strong.
-
Incomplete Elution from the Column: Ensure you are using a sufficiently polar eluent system to elute your product completely from the chromatography column. Monitor the elution with TLC until no more product is detected.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound and related compounds.
| Purification Method | Purity Achieved | Typical Yield | Reference |
| Vacuum Distillation | >99% | 62% | [1] |
| Column Chromatography | >95% | 70-90% | [6][7] |
| Recrystallization | >98% | Varies | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or petroleum ether)
-
Ethyl acetate
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware (column, flasks, etc.)
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio and gradually increase the polarity). Visualize the spots under UV light to determine an appropriate eluent system for column chromatography that gives good separation between the product and impurities. The desired product should have an Rf value of approximately 0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.
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Elution: Begin eluting the column with the chosen hexane/ethyl acetate mixture. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable compounds and can be effective for removing non-volatile impurities.
Materials:
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Crude this compound
-
Distillation apparatus with a vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Distillation: Begin heating the flask gently with a heating mantle while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The predicted boiling point is around 253.6 °C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.[8]
-
Purity Check: Analyze the purity of the distilled product using HPLC or GC.
Visualizations
Caption: A workflow diagram for the purification and analysis of this compound.
Caption: A troubleshooting guide for common purification issues.
References
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-1454484) | 1227563-98-5 [evitachem.com]
- 3. longdom.org [longdom.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]
Common side reactions in the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound:
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Reduction of 2-Chloro-5-fluoropyridine-3-carboxaldehyde: This method involves the reduction of the corresponding aldehyde using a suitable reducing agent, such as sodium borohydride. It is a common and often high-yielding approach.
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Hydroxymethylation of 3-Chloro-5-fluoropyridine: This route entails the reaction of 3-chloro-5-fluoropyridine with formaldehyde in the presence of a base.[1] This method introduces the hydroxymethyl group directly onto the pyridine ring.
Q2: What are some common impurities that can be expected in the synthesis of this compound?
A2: Common impurities can arise from starting materials, side reactions, or incomplete reactions. For instance, in syntheses starting from 3-chloro-5-fluorophenol, regioisomeric impurities of this raw material could carry through the synthetic sequence. It is crucial to ensure the purity of starting materials to minimize such impurities in the final product.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can typically be achieved through standard laboratory techniques. Column chromatography using a silica gel stationary phase is a common and effective method. The choice of eluent will depend on the polarity of the impurities present, but a gradient of a non-polar solvent (e.g., pentane or hexane) and a polar solvent (e.g., diethyl ether or ethyl acetate) is a good starting point. Subsequent removal of the solvent under vacuum will yield the purified product.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Route 1: Reduction of 2-Chloro-5-fluoropyridine-3-carboxaldehyde
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored under appropriate conditions to prevent decomposition. - Increase the molar equivalents of the reducing agent. - Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Side Reactions | - Maintain a low reaction temperature (e.g., 0°C) during the addition of the reducing agent to minimize side reactions. - Use a milder reducing agent if over-reduction is suspected. |
| Work-up Issues | - Ensure the pH is appropriately adjusted during the work-up to quench the reaction and protonate the alkoxide intermediate effectively. - Perform extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Presence of Unidentified Byproducts
| Potential Side Reaction | Identification | Prevention/Mitigation |
| Over-reduction | Formation of (5-Fluoro-3-methylpyridin-2-yl)methanol (dechlorinated and reduced methyl group) or 3-chloro-5-fluoro-2-methylpyridine (fully reduced). | - Use a less reactive reducing agent than lithium aluminum hydride, such as sodium borohydride. - Carefully control the stoichiometry of the reducing agent. - Perform the reaction at a lower temperature. |
| Dehalogenation | Formation of (5-Fluoropyridin-2-yl)methanol. | - Avoid harsh reaction conditions and overly reactive reducing agents. - Some reducing systems can promote dehalogenation; consider alternative hydride sources if this is a persistent issue. |
Route 2: Hydroxymethylation of 3-Chloro-5-fluoropyridine
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting/Solution |
| Insufficiently Basic Conditions | - Ensure the base used (e.g., an alkoxide or a strong non-nucleophilic base) is of sufficient strength and concentration to deprotonate the pyridine ring or activate the formaldehyde. - Consider using a stronger base if the reaction is sluggish. |
| Low Reactivity of Formaldehyde Source | - Use a more reactive source of formaldehyde, such as paraformaldehyde, and ensure it is fully depolymerized under the reaction conditions. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
Issue 2: Formation of Multiple Products
| Potential Side Reaction | Identification | Prevention/Mitigation |
| Cannizzaro-type Reaction | Disproportionation of formaldehyde to formic acid and methanol under strongly basic conditions. | - Use a non-nucleophilic base to minimize this side reaction. - Add the formaldehyde source slowly to the reaction mixture to keep its concentration low. |
| Formation of Di-hydroxymethylated Product | Introduction of a second hydroxymethyl group onto the pyridine ring. | - Use a stoichiometric amount of formaldehyde. - Control the reaction time to prevent further reaction after the desired product is formed. |
| Polymerization of Formaldehyde | Formation of paraformaldehyde. | - Ensure the reaction temperature is sufficient to keep formaldehyde in its monomeric form. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a related compound, 3-fluoropyridine-2-methanol, via the reduction of the corresponding aldehyde is described in patent CN111004171A. This can be adapted for the synthesis of this compound. The general steps involve dissolving the aldehyde in a suitable solvent and adding a reducing agent like sodium borohydride at a controlled temperature.[2]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathways and a troubleshooting workflow.
Caption: Primary synthetic routes to this compound.
Caption: Common side reactions during the reduction of the aldehyde precursor.
Caption: A logical workflow for troubleshooting low product yield.
References
Optimization of reaction conditions for (3-Chloro-5-fluoropyridin-2-yl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of a carbonyl precursor.
Q1: My reduction of 3-chloro-5-fluoropyridine-2-carbaldehyde with sodium borohydride is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reduction can be attributed to several factors. Firstly, ensure the quality of your sodium borohydride (NaBH₄), as it can degrade upon exposure to moisture. Use freshly opened or properly stored reagent. Secondly, the choice of solvent is crucial. While alcohols like methanol or ethanol are commonly used, their reaction with NaBH₄ can consume the reagent. Consider using a co-solvent system or adding the NaBH₄ portion-wise to maintain its reactivity. The reaction temperature might be too low; while the reaction is typically run at 0°C to room temperature, a slight increase may be necessary, but be cautious of potential side reactions. Finally, the pH of the reaction mixture can influence the reduction; maintaining a neutral or slightly basic pH is generally optimal.
Q2: I am observing significant amounts of a byproduct that I suspect is the corresponding carboxylic acid. How can I minimize its formation?
A2: The formation of 3-chloro-5-fluoropyridine-2-carboxylic acid as a byproduct during the reduction of the aldehyde suggests that the starting material may have been partially oxidized before the reduction step. To mitigate this, ensure the aldehyde is pure and has been stored under an inert atmosphere to prevent air oxidation. If the aldehyde is synthesized and used in a subsequent step without purification, consider purifying it first. During the work-up of the reduction reaction, avoid overly basic conditions for extended periods, as this can promote the Cannizzaro reaction in unreacted aldehyde, which would also lead to the formation of the corresponding carboxylic acid and alcohol.
Q3: The purification of this compound by column chromatography is proving difficult, with broad peaks and poor separation. What can I do to improve this?
A3: this compound is a polar compound, which can lead to issues with silica gel chromatography. Tailing of peaks is common due to strong interactions with the stationary phase. To improve separation, consider the following:
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Solvent System: Use a more polar eluent system. A gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity can be effective. Adding a small amount of a polar modifier like methanol or a few drops of a basic modifier like triethylamine to the eluent can help to reduce tailing by competing for the active sites on the silica.
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Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel (C18).
-
Alternative Purification: For highly polar compounds, recrystallization can be a more effective purification method if a suitable solvent system can be found.[1] Distillation under reduced pressure is another option if the compound is thermally stable and has a suitable boiling point.[2]
Q4: My reaction involving lithiation of 3-chloro-5-fluoropyridine to introduce the hydroxymethyl group is giving low yields. What are the critical parameters for this step?
A4: Organolithium reactions with halogenated pyridines can be challenging due to the potential for multiple reaction pathways. For a successful lithiation and subsequent reaction with an electrophile like formaldehyde, consider the following:
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Temperature: This is a critical parameter. The lithiation must be carried out at very low temperatures (typically -78°C) to prevent side reactions such as pyridine ring opening or elimination of lithium chloride to form a pyridyne intermediate.[3][4]
-
Lithium Reagent: The choice of the organolithium reagent is important. n-Butyllithium is commonly used. Ensure it is properly titrated to know its exact concentration.
-
Reaction Time: The lithiation is usually rapid at low temperatures. Prolonged reaction times can lead to decomposition.
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Electrophile Addition: The electrophile (e.g., dry formaldehyde gas or paraformaldehyde) should also be added at low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
A1: A prevalent and reliable method for the synthesis of this compound is the reduction of a suitable carbonyl precursor at the 2-position of the pyridine ring. This precursor is typically 3-chloro-5-fluoropyridine-2-carbaldehyde or a corresponding carboxylic acid or its ester. The reduction of the aldehyde or ester to the primary alcohol can be efficiently achieved using reducing agents like sodium borohydride (NaBH₄).[5][6]
Q2: What are the key starting materials for the synthesis, and are they commercially available?
A2: The key starting materials are typically derivatives of 3-chloro-5-fluoropyridine. 2-Chloro-5-fluoropyridine-3-carboxylic acid is a commercially available starting material that can be a precursor to the target molecule.[7][8] Depending on the chosen synthetic route, other precursors like 3-chloro-5-fluoropyridine itself might be used.
Q3: What are the typical reaction conditions for the reduction of the carbonyl group?
A3: For the reduction of a pyridine-2-carbaldehyde or a pyridine-2-carboxylic acid ester, sodium borohydride (NaBH₄) is a commonly used reagent due to its selectivity and milder reaction conditions compared to other hydrides like lithium aluminum hydride (LiAlH₄). Typical conditions involve dissolving the starting material in an alcoholic solvent such as methanol or ethanol and adding NaBH₄ portion-wise at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary.
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Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organolithium Reagents: If using a lithiation route, organolithium reagents like n-butyllithium are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.
-
Reducing Agents: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Reactions should be quenched carefully and in a well-ventilated area.
Q5: How does the fluorine substituent affect the reaction conditions and the stability of the molecule?
A5: The presence of a fluorine atom on the pyridine ring can influence the molecule's reactivity and stability. Fluorine is a highly electronegative atom, which can affect the electron density of the pyridine ring and the reactivity of other functional groups. Generally, fluorinated compounds can exhibit enhanced thermal stability.[9][10][11] In the context of this synthesis, the fluorine atom is unlikely to interfere with the reduction of the carbonyl group but may influence the acidity of protons on the ring if a deprotonation strategy is employed.
Data Presentation
Table 1: Summary of Reaction Conditions for a Key Synthetic Step (Reduction)
| Parameter | Condition | Notes |
| Starting Material | 3-chloro-5-fluoropyridine-2-carbaldehyde | Can be synthesized from the corresponding carboxylic acid. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Typically 1.1 to 1.5 equivalents. |
| Solvent | Methanol or Ethanol | Anhydrous conditions are preferred. |
| Temperature | 0°C to Room Temperature | Initial addition of NaBH₄ at 0°C is recommended to control the reaction rate. |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Quench with water or dilute acid, followed by extraction. | Careful quenching is necessary to manage hydrogen evolution. |
| Typical Yield | >85% | Yield is dependent on the purity of the starting material and reaction conditions.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-chloro-5-fluoropyridine-2-carbaldehyde
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-5-fluoropyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water (5-10 mL) at 0°C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How To [chem.rochester.edu]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-氯-5-氟吡啶-3-羧酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Stability of (3-Chloro-5-fluoropyridin-2-yl)methanol under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3-Chloro-5-fluoropyridin-2-yl)methanol under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under standard laboratory conditions, such as ambient temperature and neutral pH. However, it may degrade under extreme pH or temperature conditions.[1]
Q2: Is this compound susceptible to degradation under acidic and basic conditions?
A2: Yes, like many substituted pyridines, this compound is susceptible to hydrolysis under both acidic and basic conditions. The extent of degradation is dependent on the pH, temperature, and duration of exposure. Forced degradation studies are recommended to understand the stability of the molecule in your specific formulation or process.[2][3]
Q3: What are the likely degradation pathways for this compound under acidic or basic stress?
A3: While specific degradation pathways for this exact molecule require experimental confirmation, substituted pyridines can undergo several types of reactions under hydrolytic stress. Potential degradation pathways may include:
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Hydrolysis of the chloropyridine ring: This can lead to the formation of corresponding hydroxypyridine derivatives.
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Oxidation of the methanol group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
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Nucleophilic substitution: The chloro and fluoro groups on the pyridine ring are potential sites for nucleophilic attack, especially under basic conditions.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred method for monitoring the degradation of this compound. This technique allows for the separation and quantification of the parent compound from its degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly high degradation of this compound in an acidic solution.
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Possible Cause 1: Harsh acidic conditions. High concentrations of strong acids (e.g., >1N HCl) and elevated temperatures can significantly accelerate degradation.
-
Troubleshooting Step: Reduce the acid concentration or the temperature of the experiment. Conduct a time-course study to determine the rate of degradation under milder conditions.
-
-
Possible Cause 2: Presence of oxidizing agents. Trace amounts of oxidizing impurities in the acid or solvent can lead to oxidative degradation of the methanol group.
-
Troubleshooting Step: Use high-purity, freshly prepared reagents. Consider degassing the solution to remove dissolved oxygen.
-
Issue 2: Inconsistent results in basic hydrolysis studies.
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Possible Cause 1: Carbon dioxide absorption. Basic solutions can absorb atmospheric carbon dioxide, leading to a decrease in pH over time and affecting the rate of hydrolysis.
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Troubleshooting Step: Prepare fresh basic solutions before each experiment and minimize their exposure to air. Conduct experiments under an inert atmosphere (e.g., nitrogen).
-
-
Possible Cause 2: Complex degradation profile. Under basic conditions, multiple degradation products may form, leading to a complex chromatogram that is difficult to interpret.
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Troubleshooting Step: Optimize the HPLC method to achieve better separation of all degradation peaks. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting forced degradation studies on this compound under acidic and basic conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for hydrolysis (without acid or base) and analyze it alongside the stressed samples.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present hypothetical data from forced degradation studies to illustrate how quantitative results can be structured.
Table 1: Degradation of this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | % Assay of Parent Compound | % Total Degradation Products |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 82.1 | 17.9 |
| 24 | 65.7 | 34.3 |
Table 2: Degradation of this compound under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | % Assay of Parent Compound | % Total Degradation Products |
| 0 | 100.0 | 0.0 |
| 2 | 92.8 | 7.2 |
| 4 | 85.3 | 14.7 |
| 8 | 71.9 | 28.1 |
| 24 | 48.2 | 51.8 |
Visualizations
References
Overcoming low yields in the hydroxymethylation of 3-chloro-5-fluoropyridine
Welcome to the technical support center for the hydroxymethylation of 3-chloro-5-fluoropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges associated with this synthesis, particularly the issue of low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the hydroxymethylation of 3-chloro-5-fluoropyridine, which typically proceeds via a metal-halogen exchange or deprotonation followed by quenching with an electrophile like formaldehyde.
Q1: I am observing very low conversion of my starting material, 3-chloro-5-fluoropyridine. What are the potential causes?
A1: Low conversion is a frequent issue, often pointing to problems with the initial metalation step (e.g., lithiation). Here are the primary factors to investigate:
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Reagent Quality: Organolithium reagents (like n-butyllithium) are highly sensitive to air and moisture. Ensure your reagent is fresh and has been properly titrated to determine its exact molarity.
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Solvent and Glassware Dryness: Any residual moisture in your solvent (e.g., THF, diethyl ether) or on the glassware will quench the organolithium reagent. Glassware should be oven-dried or flame-dried under vacuum immediately before use, and solvents should be rigorously dried using an appropriate drying agent or a solvent purification system.[1]
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Reaction Temperature: Metalation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition. Ensure your cooling bath is stable throughout the addition of the organolithium reagent and the subsequent stirring period.
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Insufficient Reagent: You may be using an insufficient amount of organolithium reagent. Consider increasing the equivalents of your lithiating agent.[2]
Q2: My reaction is consuming the starting material, but I am isolating the protonated (dehalogenated) starting material instead of the desired hydroxymethylated product. Why is this happening?
A2: Formation of the protonated byproduct is a classic sign that the organometallic intermediate is being quenched by a proton source before it can react with formaldehyde.
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Source of Protons: The most likely culprit is residual water in the solvent, reagents, or from atmospheric exposure.[1] Re-evaluate your drying procedures for all components. The formaldehyde source (e.g., paraformaldehyde) can also contain adsorbed water.
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Quenching Technique: Ensure that the formaldehyde is added to the reaction mixture at the same low temperature as the metalation. Adding the organometallic intermediate to a solution of formaldehyde at a higher temperature can lead to quenching.
Q3: I am getting a mixture of isomers. How can I improve the regioselectivity of the hydroxymethylation?
A3: The formation of multiple isomers suggests that metalation is occurring at more than one position on the pyridine ring. For 3-chloro-5-fluoropyridine, both halogen-metal exchange at the 3-position (C-Cl) and deprotonation at the 2, 4, or 6 positions are possible.
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Choice of Organolithium Reagent: The choice of base can influence the site of metalation. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are more likely to favor deprotonation, whereas n-BuLi can favor halogen-metal exchange.[3]
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Temperature Control: Halogen dance rearrangements, where the metal migrates to a different position on the ring, can occur with halopyridines.[1] Maintaining a very low temperature throughout the reaction can minimize these rearrangements.
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Directed Metalation: The presence of a directing metalating group (DMG) can strongly influence the position of lithiation.[4] While your substrate does not have a classical DMG, the interplay of the chloro and fluoro substituents will direct the metalation.
Q4: The yield of my desired product is low, and I observe a significant amount of dark, polymeric material upon workup. What is causing this?
A4: Polymerization can be initiated by the reaction of the highly reactive organometallic intermediate with the formaldehyde electrophile or the product itself.
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Excess Formaldehyde: Using a large excess of formaldehyde can lead to polymerization. Try reducing the equivalents of formaldehyde used.
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Reaction Temperature during Quench: Adding the organolithium species to formaldehyde at too high a temperature can result in uncontrolled side reactions. Maintain low temperatures during the quench.
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Formaldehyde Source: Gaseous formaldehyde, generated by cracking paraformaldehyde, can sometimes give cleaner reactions than using solid paraformaldehyde directly.
Experimental Protocols
Below are detailed methodologies for key experiments related to the hydroxymethylation of 3-chloro-5-fluoropyridine.
Protocol 1: Hydroxymethylation via Lithium-Halogen Exchange
This protocol is a representative procedure based on common practices for the lithiation of halopyridines.
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Preparation:
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Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator. Assemble the reaction apparatus (a three-necked flask with a thermometer, nitrogen inlet, and a dropping funnel) and flame-dry under a stream of dry nitrogen.
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To the flask, add a magnetic stir bar and 3-chloro-5-fluoropyridine (1.0 eq).
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Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
-
Metalation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Hydroxymethylation:
-
In a separate flask, dry paraformaldehyde (1.5 eq) under vacuum. Suspend the dried paraformaldehyde in anhydrous THF.
-
Transfer the suspension of paraformaldehyde to the organolithium solution at -78 °C via cannula.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the hydroxymethylation of 3-chloro-5-fluoropyridine. Note: These values are illustrative and may require optimization for specific laboratory conditions.
| Parameter | Condition A (n-BuLi) | Condition B (LDA) |
| Base | n-Butyllithium | Lithium Diisopropylamide |
| Equivalents of Base | 1.1 eq | 1.2 eq |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | -78 °C | -78 °C |
| Electrophile | Paraformaldehyde | Paraformaldehyde |
| Equivalents of Electrophile | 1.5 eq | 1.5 eq |
| Typical Yield Range | 30-50% | 40-60% (deprotonation) |
| Primary Byproducts | Dehalogenated starting material, isomers | Isomers, unreacted starting material |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydroxymethylation of 3-chloro-5-fluoropyridine.
Caption: General workflow for hydroxymethylation.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting decision tree for low yields.
References
Technical Support Center: Suzuki Coupling Reactions with Chloro-Fluoropyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloro-fluoropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a chloro-fluoropyridine substrate resulting in a low yield or failing completely?
A1: Low yields or reaction failures with chloro-fluoropyridine substrates are common and can stem from several factors. Chloro-pyridines are known to be less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step of the catalytic cycle more challenging.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[2][3]
Here are the primary areas to investigate:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][3] The strength, solubility, and steric properties of the base are important factors.[1]
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1][2]
-
Substrate-Specific Issues: The electronic and steric properties of your specific chloro-fluoropyridine derivative significantly influence its reactivity.[1] Electron-donating groups can decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups activate it.[1]
Q2: I'm observing significant side products like homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: These side reactions are common challenges in Suzuki couplings.
-
Homocoupling: This side reaction, forming Ar-Ar or Ar'-Ar' products, is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][2]
-
Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities, replacing the boronic acid group with a hydrogen atom.[1][2] Pyridylboronic acids are particularly susceptible to this side reaction.[2]
Q3: My chloro-fluoropyridine substrate seems unreactive. What specific conditions can I try to improve the coupling?
A3: Given the lower reactivity of chloro-pyridines, highly active catalyst systems are often required.[2] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[2]
-
Increase Reaction Temperature: Higher temperatures (80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2] Microwave irradiation can also be effective in reducing reaction times.[3]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2]
Q4: How do I choose the right catalyst, base, and solvent for my specific chloro-fluoropyridine substrate?
A4: The optimal conditions are highly substrate-dependent. A systematic screening of reaction parameters is often necessary. Below are some general guidelines and data from literature to inform your choices.
Data on Reaction Parameter Effects
Optimizing reaction parameters is key to a successful Suzuki coupling. The following tables summarize the effects of different components on the coupling of chloro-pyridines.
Table 1: Effect of Different Bases on Suzuki Coupling Yields
| Base | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Na₂CO₃ | H₂O/DMF | 60 | 76 | Effective for some electron-deficient chloro-pyridines.[4] |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 | A common and effective base.[4] |
| K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent | Often provides good yields, especially for challenging couplings.[2][4] |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 94 | A strong base, effective for exhaustive coupling of polychlorinated pyridines.[4] |
| KF (spray-dried) | THF | 50 | Moderate | Used successfully for solid-supported chloropyrimidines.[4] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yields
| Solvent System | Base | Temperature (°C) | Typical Yield (%) | Notes |
| Toluene | K₃PO₄ | 110 | Varies | Standard non-polar solvent. |
| 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 80 | A widely used and effective solvent system.[4] |
| THF/H₂O | K₂CO₃ | 75 | Varies | Another common aqueous solvent mixture.[6] |
| DMF | K₂CO₃ | 120 (MW) | ~80 | Can be effective, especially with microwave heating.[7] |
Table 3: Comparison of Catalyst Systems for Suzuki Coupling of Chloro-pyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 (for bromo-pyridines, may be lower for chloro-pyridines)[7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | High |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Moderate to Good[8] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving a chloro-fluoropyridine as the electrophile. These should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Fluoropyridine
-
Materials:
-
Chloro-fluoropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (3 mL, degassed)
-
Water (0.3 mL, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).[8]
-
Evacuate and backfill the tube with the inert gas three times.[8]
-
Add the chloro-fluoropyridine derivative (1.0 equiv.) and the arylboronic acid (1.2 equiv.).[8]
-
Add degassed toluene and water.[8]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[8]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Materials:
-
Chloro-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
DMF/H₂O (4:1, 5 mL)
-
-
Procedure:
-
In a microwave reaction vessel, combine the chloro-fluoropyridine, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add the DMF/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visual Guides
The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of chloro-fluoropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (3-Chloro-5-fluoropyridin-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation products of (3-Chloro-5-fluoropyridin-2-yl)methanol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under stress conditions?
A1: Based on the functional groups present in this compound, the primary degradation pathways under forced stress conditions (hydrolysis, oxidation, and photolysis) are expected to be:
-
Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation.
-
Hydrolysis: The chloro and fluoro substituents on the pyridine ring can undergo nucleophilic substitution, although this typically requires harsh conditions.
-
Photolysis: Exposure to UV light can induce degradation, potentially leading to dimerization or cleavage of the molecule.
Q2: What are the likely degradation products from the oxidation of this compound?
A2: Oxidation of the hydroxymethyl group is a common degradation pathway. This can lead to the formation of two primary products:
-
3-Chloro-5-fluoropyridine-2-carbaldehyde: The initial oxidation product.
-
3-Chloro-5-fluoropyridine-2-carboxylic acid: Further oxidation of the aldehyde.
Q3: Can the halogen substituents (chloro and fluoro) degrade under experimental conditions?
A3: While generally stable, the chloro and fluoro groups can be displaced via nucleophilic substitution, particularly under harsh hydrolytic (acidic or basic) conditions at elevated temperatures. This could potentially lead to the formation of corresponding hydroxypyridine derivatives. However, these reactions are generally less favorable than the oxidation of the alcohol.
Q4: How can I monitor the degradation of this compound and identify its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1][2] To identify unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended as they provide structural information.[2][3]
Troubleshooting Guides
Issue 1: No degradation is observed after subjecting this compound to initial stress conditions.
-
Possible Cause: The stress conditions may not be sufficiently harsh.
-
Troubleshooting Steps:
-
Increase Temperature: For hydrolytic and thermal stress, incrementally increase the temperature (e.g., in 10°C steps from 40°C up to 80°C).[4][5]
-
Increase Concentration of Stress Agent: For acid/base hydrolysis and oxidation, consider using a higher concentration of the acid, base, or oxidizing agent (e.g., moving from 0.1 M to 1 M HCl/NaOH, or increasing the percentage of H₂O₂).[6][7]
-
Extend Exposure Time: Increase the duration of the stress testing.[6]
-
Issue 2: The mass balance in my chromatographic analysis is poor after forced degradation.
-
Possible Cause 1: Some degradation products may not be eluting from the HPLC column or are not detected by the UV detector.
-
Troubleshooting Steps:
-
Modify HPLC Method: Adjust the mobile phase composition (gradient and pH) and column chemistry to ensure all potential degradation products are eluted and separated.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with UV to detect compounds with poor or no chromophore.
-
-
Possible Cause 2: Volatile degradation products may have formed and been lost.
-
Troubleshooting Steps:
-
Use Headspace GC-MS: If volatile impurities are suspected, analyze the sample using headspace gas chromatography-mass spectrometry.
-
Issue 3: I am observing unexpected peaks in my chromatogram that are not related to the degradation of the parent compound.
-
Possible Cause: The unexpected peaks could be artifacts from the interaction of the drug substance with excipients (if in a formulation), the solvent, or impurities in the reagents used for stress testing.
-
Troubleshooting Steps:
-
Run Blanks: Analyze placebo (for formulations) and solvent blanks subjected to the same stress conditions to identify any peaks not originating from the active pharmaceutical ingredient (API).
-
Use High-Purity Reagents: Ensure that the acids, bases, and solvents used for the study are of high purity.
-
Potential Degradation Products Summary
| Stress Condition | Potential Degradation Product Name | Chemical Structure |
| Oxidation | 3-Chloro-5-fluoropyridine-2-carbaldehyde | Cl-C₅H₂FN-CHO |
| 3-Chloro-5-fluoropyridine-2-carboxylic acid | Cl-C₅H₂FN-COOH | |
| Hydrolysis (Harsh) | 3-Hydroxy-5-fluoropyridin-2-yl)methanol | HO-C₅H₂FN-CH₂OH |
| 5-Chloro-3-hydroxypyridin-2-yl)methanol | Cl-C₅H₂(OH)N-CH₂OH |
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and analyze by a stability-indicating HPLC method.
Protocol 2: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl).
-
Incubation: Heat the solution at 60°C for 24 hours.
-
Neutralization and Analysis: At specified time intervals, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH). Analyze the neutralized sample by HPLC.
Protocol 3: Forced Degradation by Base Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide (NaOH).
-
Incubation: Heat the solution at 60°C for 24 hours.
-
Neutralization and Analysis: At specified time intervals, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl). Analyze the neutralized sample by HPLC.
Protocol 4: Photostability Testing
-
Sample Preparation: Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Visualizations
Caption: Predicted oxidative degradation pathway.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmadekho.com [pharmadekho.com]
Storage and handling recommendations for (3-Chloro-5-fluoropyridin-2-yl)methanol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of (3-Chloro-5-fluoropyridin-2-yl)methanol.
Storage and Handling Recommendations
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C or as specified on the product label. Some suppliers recommend -20°C for long-term storage (1 year). | [1][2] |
| Atmosphere | Store under an inert gas. This compound is noted to be hygroscopic. | [2] |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place. Avoid metal containers as the substance may be corrosive to metals. | [3][4][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, acid chlorides, and acid anhydrides. | [1][6] |
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) should I use when handling this compound?
A1: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][7] The following PPE is recommended:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile or neoprene).[1]
-
Skin and Body Protection: A lab coat and, if necessary, impervious clothing.[1]
-
Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate or when vapors/aerosols are generated.[1]
Q2: How should I handle a spill of this compound?
A2: In case of a spill, evacuate the area and ensure adequate ventilation.[6]
-
Wear appropriate PPE as described above.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6][7]
-
Decontaminate the spill area with alcohol and wash the area thoroughly.[1]
-
Prevent the spilled material from entering drains or waterways.[1][6]
Q3: What should I do in case of accidental exposure?
A3:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][6]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Troubleshooting Guide
Issue 1: The compound has changed color or appearance.
-
Possible Cause: This could indicate degradation due to exposure to air, moisture, or light, or a reaction with an incompatible material.
-
Solution:
-
Do not use the compound.
-
Review your storage conditions to ensure they align with the recommendations (cool, dry, inert atmosphere).
-
Check for any potential contamination in your storage container or handling equipment.
-
Dispose of the degraded material according to your institution's waste disposal guidelines.
-
Issue 2: The compound is not dissolving as expected.
-
Possible Cause:
-
The solvent may not be appropriate for this compound.
-
The compound may have absorbed moisture, affecting its solubility.
-
The temperature of the solvent may be too low.
-
-
Solution:
-
Verify the recommended solvents for your specific application.
-
Ensure the compound has been stored under a dry, inert atmosphere to prevent moisture absorption.
-
Gentle warming or sonication may aid in dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Experimental Workflow for Handling
Caption: Logical workflow for the safe handling of this compound.
References
Strategies to improve the regioselectivity in the synthesis of substituted pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors governing regioselectivity in pyridine ring synthesis?
A1: The regiochemical outcome of pyridine synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions. In classical condensation reactions, the initial nucleophilic attack and subsequent cyclization steps are directed by the electronic nature of the substituents on the precursor molecules.[1] Steric bulk on the reactants can block certain reaction pathways, thereby favoring the formation of the less sterically hindered product.[2][3] Reaction parameters such as temperature, solvent, and the presence of catalysts can also significantly influence which regioisomer is formed preferentially.[1][4]
Q2: How can I control the regioselectivity in a Bohlmann-Rahtz pyridine synthesis?
A2: The Bohlmann-Rahtz synthesis, which condenses an enamine with an ethynylketone, can face challenges with high temperatures and the need to isolate intermediates.[1] To improve regioselectivity and reaction efficiency, several strategies can be employed. Using an acid catalyst, such as acetic acid or an ion-exchange resin like Amberlyst-15, can lower the required temperature for the cyclodehydration step.[1][5] For enamines that are difficult to prepare, a one-pot, three-component approach using the corresponding ketone and ammonium acetate to generate the enamine in situ often provides better control and yields of a single regioisomer.[1][6]
Q3: My Guareschi-Thorpe condensation is not selective. What can I do?
A3: The Guareschi-Thorpe synthesis is a versatile method for creating 2-pyridone structures.[7] Modern protocols have improved its selectivity and environmental footprint. One effective modification is a three-component condensation using an alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium.[8][9] This approach not only acts as a green chemistry alternative but also often leads to the precipitation of the desired product in high yield and purity, simplifying workup.[8] The pH of the aqueous medium can also be a critical parameter to control for optimizing the reaction.[8]
Q4: What strategies exist for achieving substitution at the C3 position of a pyridine ring?
A4: Directing substitution to the C3 position is a significant challenge because electronic factors typically favor functionalization at the C2 and C4 positions.[10] Electrophilic aromatic substitution (EAS) on the pyridine ring itself is difficult due to the ring's electron-deficient nature but inherently directs to C3.[10][11] A more effective modern approach is the use of directing groups in C-H activation reactions.[12][13] For instance, a nickel catalyst with a bifunctional ligand has been developed to override the intrinsic electronic bias and achieve C3-alkenylation.[12] Another classic method is the Ciamician-Dennstedt rearrangement, which converts pyrroles into 3-halopyridines, although it has limitations.[14][15] Recent advancements using α-chlorodiazirines as carbene precursors have modernized this rearrangement, allowing for the direct synthesis of 3-arylpyridines from pyrroles with high regioselectivity.[14][16]
Q5: How does steric hindrance influence regioselectivity in pyridine functionalization?
A5: Steric hindrance plays a crucial role in directing incoming groups to less crowded positions.[17] In nucleophilic aromatic substitution (SNAr), a bulky nucleophile will preferentially attack the more accessible C4 position over the C2 position if the latter is flanked by a substituent.[18] Conversely, bulky substituents already on the pyridine ring at the 2- and 6-positions can shield these sites, directing reactions to other positions.[3][19] This effect is quantifiable and can be predicted using parameters like the Taft steric parameter (E_s), where more negative values indicate greater steric bulk.[17]
Troubleshooting Guides
Problem 1: My Minisci reaction yields a mixture of C2 and C4 isomers.
This is a common issue in radical functionalization of pyridines. The goal is to enhance the selectivity for one position over the other.
Solutions:
-
Employ a Removable Blocking Group: A highly effective strategy for directing Minisci-type reactions to the C4 position is to use a removable blocking group on the pyridine nitrogen. A maleate-derived blocking group has been shown to provide exquisite control, leading almost exclusively to C4-alkylation.[20]
-
Tune Reaction Conditions: Regioselectivity in radical additions can be sensitive to the reaction environment.[10]
-
pH Control: The addition of acid often favors radical attack at the C2 position.[10] Conducting the reaction under neutral or basic conditions may increase the yield of the C4 isomer.
-
Solvent Choice: The polarity of the solvent can influence the reaction's outcome. Experimenting with a range of solvents is recommended.
-
-
Introduce Steric Hindrance: Using a pyridinium salt with a bulky N-substituent can sterically shield the C2 and C6 positions, thereby promoting functionalization at the C4 position.[10]
Problem 2: Electrophilic Aromatic Substitution (EAS) on my pyridine substrate gives very low yields.
The electron-deficient nature of the pyridine ring, which is exacerbated by protonation of the nitrogen under acidic EAS conditions, makes it unreactive toward electrophiles.[18]
Solutions:
-
Use Activating Groups: Introduce electron-donating groups (EDGs) onto the pyridine ring. EDGs increase the ring's electron density, making it more susceptible to electrophilic attack.
-
Synthesize a Pyridine N-oxide: This is a common and highly effective strategy.[18] The N-oxide is more reactive toward electrophiles and strongly directs substitution to the C4 position.[18] Following the EAS reaction, the N-oxide can be deoxygenated to furnish the desired substituted pyridine.[18]
Problem 3: My Bohlmann-Rahtz reaction requires harsh conditions and gives a mixture of products.
The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can lead to side products and decomposition.[1]
Solutions:
-
Incorporate an Acid Catalyst: The use of catalysts like zinc bromide, ytterbium(III) triflate, or an acidic ion-exchange resin (e.g., Amberlyst-15) can significantly lower the activation energy for the cyclization step, allowing the reaction to proceed at lower temperatures.[5]
-
Switch to a One-Pot, Three-Component Protocol: Instead of pre-forming and isolating the enamine, generate it in situ. By combining a 1,3-dicarbonyl compound, an ammonium salt (like ammonium acetate), and the alkynone in a single pot, the reaction often proceeds with greater regiochemical control and in higher yield.[1][6] This method is particularly effective in alcoholic solvents at reflux without any added acid catalyst.[6]
Data Presentation
Table 1: Effect of Solvent and 3-Substituent on Regioselectivity in the SNAr of 2,6-Dichloropyridines. [18]
| 3-Substituent | Solvent | Ratio of 2-isomer : 6-isomer |
| -COOCH₃ | Dichloromethane | 16 : 1 |
| -COOCH₃ | Acetonitrile | 9 : 1 |
| -COOCH₃ | DMSO | 1 : 2 |
| -CN | Acetonitrile | 1 : 9 |
| -CF₃ | Acetonitrile | 1 : 9 |
| -CONH₂ | Acetonitrile | 9 : 1 |
Table 2: Regioselectivity of Minisci C4-Alkylation Using a Fumarate-Derived Blocking Group. [20]
| Pyridine Substrate | Carboxylic Acid | Yield of C4-Alkylated Product | Regioselectivity (C4:C2) |
| Pyridine | Cyclohexanecarboxylic acid | 81% | >20:1 |
| Pyridine | 1-Methylcyclopropane-1-carboxylic acid | 75% | >20:1 |
| Pyridine | 3-Phenylpropanoic acid | 72% | >20:1 |
| 2-Chloropyridine | Cyclohexanecarboxylic acid | 65% | >20:1 |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide
This protocol is a general procedure for the oxidation of pyridine to its N-oxide, a key step for activating the ring for certain regioselective substitutions.[18]
-
Materials: Pyridine, 40% Peracetic acid.
-
Procedure:
-
In a well-ventilated fume hood and behind a safety shield, add 110 g (1.39 moles) of pyridine to a suitable reaction flask equipped with a stirrer.
-
Slowly add 250 ml (1.50 moles) of 40% peracetic acid to the stirred pyridine. The rate of addition should be controlled to maintain the reaction temperature at approximately 85°C. This typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the reaction temperature drops to 40°C.
-
To isolate the product, evaporate the acetic acid solution under vacuum.
-
Distill the residue at a pressure of 1 mm Hg or less. The pyridine N-oxide will be collected at 100–105°C/1mm as a colorless solid.
-
-
Safety Note: Reactions involving peracids are potentially explosive. Always use appropriate personal protective equipment and a safety shield.
Protocol 2: C4-Selective Minisci Alkylation of Pyridine via a Blocking Group
This protocol describes a C4-selective alkylation using a removable maleate-derived blocking group.[20]
-
Materials: Pyridine, Maleic anhydride, Carboxylic acid (alkyl donor), Silver nitrate (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈), 1,2-Dichloroethane (DCE), Water, 1,8-Diazabicycloundec-7-ene (DBU).
-
Procedure:
-
Blocking Group Formation: React pyridine with maleic anhydride to form the N-maleate adduct.
-
Minisci Reaction: To a solution of the pyridine-maleate adduct (0.5 mmol) and the desired carboxylic acid (1.0 mmol) in a 1:1 mixture of DCE and water (0.1 M), add AgNO₃ (20 mol%) and (NH₄)₂S₂O₈ (1.0 mmol).
-
Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to isolate the crude C4-alkylated adduct.
-
Blocking Group Removal: Dissolve the crude adduct in a suitable solvent and treat with DBU to remove the maleate group and yield the final C4-alkylated pyridine.
-
Purify the final product by column chromatography.
-
Visualizations
Caption: Decision tree for selecting a regioselective pyridine synthesis strategy.
Caption: Troubleshooting workflow for improving Minisci reaction regioselectivity.
Caption: Key factors influencing regioselectivity in pyridine synthesis.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. baranlab.org [baranlab.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of (3-Chloro-5-fluoropyridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of analytical methods for (3-Chloro-5-fluoropyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail the experimental protocols and expected performance of several common analytical techniques, supported by data from structurally similar molecules.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . Its structure, featuring a pyridine ring with chloro, fluoro, and hydroxymethyl substituents, presents unique analytical challenges and requires a multi-faceted approach for comprehensive characterization. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this intermediate.
Comparative Analysis of Key Analytical Methods
The characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques. Each method provides distinct and complementary information regarding the molecule's structure and purity.
| Analytical Technique | Information Provided | Key Performance Aspects |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the connectivity of atoms and the chemical environment of protons and carbons. | High specificity for structure confirmation. Quantitative analysis is possible with an internal standard. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns aid in structural identification. | High sensitivity, allowing for the detection of trace impurities. Can be coupled with chromatographic techniques for enhanced separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment of the compound and its impurities. | High precision, accuracy, and robustness for quantitative analysis. Method development can be tailored to specific separation needs. |
| Gas Chromatography (GC) | Separation and quantification of volatile and thermally stable compounds. | Excellent resolution for volatile impurities. Can be coupled with mass spectrometry (GC-MS) for definitive identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive analysis. Provides a characteristic fingerprint of the compound. |
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These protocols are based on established methods for similar halogenated pyridine derivatives and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: 16-32 scans, 1-2 second relaxation delay.
-
Expected Chemical Shifts (δ): Based on analogous compounds, the aromatic protons are expected in the range of 7.5-8.5 ppm, the methylene protons of the hydroxymethyl group around 4.5-5.0 ppm, and the hydroxyl proton as a broad singlet.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment.
-
Acquisition Parameters: 512-1024 scans, 2-5 second relaxation delay.
-
Expected Chemical Shifts (δ): Aromatic carbons are expected in the range of 110-160 ppm, with carbons attached to halogens showing characteristic splitting patterns. The methylene carbon should appear around 60-65 ppm.
-
Mass Spectrometry (MS)
-
Sample Introduction: Direct infusion via a syringe pump or coupling with a chromatographic system (GC-MS or LC-MS).
-
Ionization Technique:
-
Electron Ionization (EI): For GC-MS, provides a reproducible fragmentation pattern for library matching.
-
Electrospray Ionization (ESI): For LC-MS, a softer ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.
-
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-300.
-
Expected Results: The molecular ion peak (or [M+H]⁺) should be observed at m/z 161/163, showing the characteristic isotopic pattern for a compound containing one chlorine atom (approximately 3:1 ratio). Fragmentation may involve the loss of the hydroxymethyl group (-CH₂OH), chlorine, and fluorine atoms.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 270 nm for pyridine derivatives).
-
Purity Analysis: The peak area percentage of the main peak relative to the total peak area of all detected components is used to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Split injection with a ratio of 50:1.
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Detection: As described in the Mass Spectrometry section (EI mode).
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Concluding Remarks
The comprehensive characterization of this compound necessitates the application of multiple analytical techniques. While NMR spectroscopy is indispensable for unambiguous structural elucidation, chromatographic methods such as HPLC and GC-MS are crucial for assessing purity and identifying potential impurities. Mass spectrometry provides vital information on molecular weight and fragmentation, and FTIR serves as a rapid method for functional group analysis. The selection of the most appropriate method or combination of methods will depend on the specific analytical goal, whether it be routine quality control, in-depth structural confirmation, or the identification of trace-level impurities. The protocols and comparative data presented in this guide offer a solid foundation for developing robust and reliable analytical strategies for this important chemical intermediate.
A Comparative Guide to HPLC Method Development for Purity Analysis of (3-Chloro-5-fluoropyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (3-Chloro-5-fluoropyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate HPLC method is contingent on factors such as the impurity profile of the compound, required sensitivity, and desired run time.
This guide presents two hypothetical, yet representative, reversed-phase HPLC methods, detailing their experimental protocols and performance characteristics. The methods are designed to provide different selectivities, which can be crucial for resolving potential impurities, such as regioisomers and degradation products.
Experimental Protocols
Detailed methodologies for two distinct reversed-phase HPLC methods are outlined below. These protocols provide a starting point for method development and can be further optimized based on specific laboratory instrumentation and impurity profiles.
Method A: Isocratic Elution with a Standard C18 Column
This method employs a standard C18 stationary phase with a simple isocratic mobile phase, offering a straightforward and cost-effective approach for routine purity analysis.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method utilizes a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic and halogenated compounds through π-π interactions.[1] A gradient elution is employed to ensure the elution of a wider range of potential impurities with varying polarities.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance parameters of the two proposed HPLC methods for the purity analysis of this compound. These values are illustrative and would require experimental verification.
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Principle | Separation based on hydrophobicity. | Separation based on a combination of hydrophobicity and π-π interactions. |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (40:60) | Gradient of Acetonitrile and 0.1% TFA in Water |
| Elution Mode | Isocratic | Gradient |
| Estimated Retention Time of Main Peak | ~ 5.2 min | ~ 7.8 min |
| Potential for Resolving Regioisomers | Moderate | Potentially Higher |
| Total Run Time | ~ 10 min | 15 min |
| Advantages | Simple, fast, cost-effective for routine analysis. | Higher peak capacity, better resolution for complex impurity profiles.[1] |
| Disadvantages | May not resolve all closely related impurities. | Longer run time, more complex mobile phase preparation. |
Mandatory Visualization: HPLC Method Development Workflow
The following diagram illustrates a typical workflow for the development of an HPLC method for purity analysis.
References
Validating the Purity of (3-Chloro-5-fluoropyridin-2-yl)methanol: A Comparative Guide to ICH-Compliant Methodologies
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like (3-Chloro-5-fluoropyridin-2-yl)methanol is a critical step in ensuring the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of analytical methodologies for the purity validation of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The selection of an appropriate analytical technique is paramount for accurate and reliable quantification of the compound and its potential impurities.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[5][6] Its purity can be affected by starting materials, synthesis by-products, and degradation products. Therefore, a robust, validated analytical method is essential for its quality control. This guide will focus on two of the most common and powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Performance of Analytical Methods
The choice between HPLC and GC depends on the physicochemical properties of the analyte, such as volatility and thermal stability, as well as the specific requirements of the analysis, including sensitivity and the nature of potential impurities.[7][8][9][10] this compound, being a semi-volatile and polar compound, is amenable to analysis by both techniques, though HPLC is often the preferred method for non-volatile and thermally labile compounds.[8][9]
Below is a summary of typical performance data for HPLC and GC methods in the analysis of pyridine derivatives, based on ICH validation parameters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | ICH Q2(R1) Guideline |
| Linearity (R²) | ≥ 0.999[7] | ≥ 0.995[7] | A linear relationship between concentration and response should be demonstrated across the analytical range. |
| Accuracy (% Recovery) | 98.0% - 102.0%[7] | 95.0% - 105.0%[7] | The closeness of test results to the true value, assessed using a minimum of 9 determinations over a minimum of 3 concentration levels. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | The precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 2.0%[7] | ≤ 5.0%[7] | Expresses within-laboratory variations: different days, different analysts, different equipment, etc. |
| Specificity | Excellent, demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities. | Excellent, especially when coupled with a mass spectrometer (GC-MS) for peak identification.[9] | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | Typically in the ng/mL range. | Typically in the pg/mL to ng/mL range, especially with sensitive detectors like FID. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Typically in the high ng/mL to low µg/mL range. | Typically in the ng/mL range. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Assessed by varying parameters like mobile phase composition, pH, column temperature, and flow rate. | Assessed by varying parameters like oven temperature program, carrier gas flow rate, and injection temperature. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are example protocols for HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of polar compounds like this compound.[11]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
For accuracy studies, spike a placebo with known concentrations of the analyte.
-
For specificity, prepare a solution containing the analyte and any known related substances or potential impurities.
-
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. The hydroxyl group in this compound may allow for direct analysis, though derivatization can sometimes improve peak shape and thermal stability.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
(Optional) Derivatization: If peak tailing is observed, derivatize the hydroxyl group using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile silyl ether.
-
Mandatory Visualizations
To facilitate a clearer understanding of the validation process and method selection, the following diagrams illustrate the experimental workflow and the logical relationships involved.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Caption: Logic Diagram for Analytical Method Selection.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. starodub.nl [starodub.nl]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Buy this compound (EVT-1454484) | 1227563-98-5 [evitachem.com]
- 6. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. helixchrom.com [helixchrom.com]
A Comparative Guide to LC-MS/MS for Impurity Identification in (3-Chloro-5-fluoropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques for the identification and quantification of impurities in (3-Chloro-5-fluoropyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The information presented is supported by synthesized experimental data to illustrate the performance of each method.
Introduction to Impurity Profiling
The identification and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical aspects of drug development and manufacturing.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the qualification and control of impurities.[1] this compound, a halogenated pyridine derivative, can contain various impurities arising from its synthesis, degradation, or storage. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.
LC-MS/MS has emerged as a powerful and widely adopted technique for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[3][4][5] This guide compares the utility of LC-MS/MS against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of potential impurities in this compound.
Potential Impurities in this compound
To effectively compare the analytical methods, a plausible impurity profile for this compound has been conceptualized based on a likely synthetic route. The proposed synthesis starts with the formylation of 3-chloro-5-fluoropyridine, followed by the reduction of the resulting aldehyde.
A list of potential impurities is detailed in the table below:
| Impurity ID | Impurity Name | Type | Plausible Origin |
| API | This compound | Active Ingredient | - |
| IMP-1 | 3-Chloro-5-fluoropyridine | Starting Material | Incomplete reaction |
| IMP-2 | 3-Chloro-5-fluoro-2-formylpyridine | Intermediate | Incomplete reduction |
| IMP-3 | 3-Chloro-5-fluoropicolinic acid | By-product | Over-oxidation of the intermediate or final product |
| IMP-4 | (4-Chloro-5-fluoropyridin-2-yl)methanol | Isomeric Impurity | Impurity in the starting material |
| IMP-5 | Dimer of this compound | Degradation Product | Condensation reaction during storage or stress |
Comparative Performance of Analytical Methods
The following table summarizes the hypothetical performance data of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of the predicted impurities in this compound.
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.001% - 0.005% | 0.01% - 0.05% | 0.005% - 0.02% (with derivatization) |
| Limit of Quantification (LOQ) | 0.003% - 0.015% | 0.03% - 0.15% | 0.015% - 0.06% (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (based on mass spectra) |
| Structural Elucidation | Excellent (MS/MS fragmentation) | Poor (requires isolation) | Good (EI fragmentation library matching) |
| Throughput | High | High | Moderate (derivatization may be required) |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.
LC-MS/MS Experimental Protocol
-
Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Analysis: Product ion scan of the protonated molecular ions of the target impurities.
HPLC-UV Experimental Protocol
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
GC-MS Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation of the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve the volatility of the alcohol and acid functionalities.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Visualizing the Workflow and Pathways
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Plausible synthesis pathway for this compound.
Caption: Logical relationships of potential impurity formation.
Caption: Experimental workflow for impurity identification using LC-MS/MS.
Discussion and Conclusion
This comparative guide highlights the superior capabilities of LC-MS/MS for the comprehensive identification and quantification of impurities in this compound. The key advantages of LC-MS/MS include its exceptional sensitivity and selectivity, which allow for the detection of trace-level impurities that might be missed by other techniques.[3][4] Furthermore, the tandem mass spectrometry capabilities provide invaluable structural information through fragmentation analysis, enabling the confident identification of unknown impurities without the need for isolating them.[5]
HPLC-UV is a robust and widely available technique suitable for routine quality control and the quantification of known impurities. However, its lower sensitivity and lack of structural elucidation capabilities make it less ideal for comprehensive impurity profiling, especially for novel or unknown degradants. Co-elution of impurities with the main component or with each other can also pose a significant challenge.
GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities. For a molecule like this compound, which contains polar functional groups, derivatization is often necessary to improve its volatility and chromatographic performance. This additional sample preparation step can introduce variability and increase analysis time. However, the electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be readily compared against spectral libraries for confident identification of known volatile impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of (3-Chloro-5-fluoropyridin-2-yl)methanol and Its Isomers: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of (3-Chloro-5-fluoropyridin-2-yl)methanol and its isomers, (2-Chloro-5-fluoropyridin-3-yl)methanol and (5-Chloro-2-fluoropyridin-3-yl)methanol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the influence of substituent positioning on the reactivity of these versatile building blocks. The information presented is a synthesis of established principles in organic chemistry and available experimental data for related compounds.
Executive Summary
The reactivity of the hydroxymethyl group and the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr) are significantly influenced by the positions of the chloro and fluoro substituents. This guide explores these differences through three key reaction types: oxidation of the alcohol, nucleophilic aromatic substitution on the pyridine ring, and conversion of the alcohol to a chloromethyl group using thionyl chloride.
Isomers Under Comparison:
-
Isomer 1: this compound
-
Isomer 2: (2-Chloro-5-fluoropyridin-3-yl)methanol
-
Isomer 3: (5-Chloro-2-fluoropyridin-3-yl)methanol
Comparative Reactivity Analysis
The electronic and steric environments of the reactive sites in each isomer dictate their relative reactivities.
Oxidation of the Hydroxymethyl Group to an Aldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The rate and efficiency of this reaction can be influenced by the electronic nature of the pyridine ring. A more electron-deficient ring may slightly enhance the rate of oxidation.
Table 1: Comparison of Oxidation Reactivity
| Isomer | Structure | Reagent | Expected Relative Reactivity | Plausible Yield (%) | Product |
| 1 | This compound | Dess-Martin Periodinane (DMP) | Moderate | ~85-95 | 3-Chloro-5-fluoropyridine-2-carbaldehyde |
| 2 | (2-Chloro-5-fluoropyridin-3-yl)methanol | Dess-Martin Periodinane (DMP) | Moderate | ~85-95 | 2-Chloro-5-fluoropyridine-3-carbaldehyde |
| 3 | (5-Chloro-2-fluoropyridin-3-yl)methanol | Dess-Martin Periodinane (DMP) | Moderate | ~85-95 | 5-Chloro-2-fluoropyridine-3-carbaldehyde |
Note: The yields are estimated based on typical Dess-Martin oxidations of pyridylmethanols. Actual yields may vary depending on specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The susceptibility of the pyridine ring to SNAr is highly dependent on the position of the halogen leaving group relative to the electron-withdrawing nitrogen atom and the other halogen. The general order of reactivity for halopyridines in SNAr is 4-halo > 2-halo >> 3-halo.[1] Fluorine is generally a better leaving group than chlorine in SNAr on electron-deficient aromatic rings.
Table 2: Comparison of SNAr Reactivity with a Generic Nucleophile (e.g., an amine)
| Isomer | Structure | Most Labile Halogen | Expected Relative Reactivity | Plausible Product Structure |
| 1 | This compound | Chlorine at C3 | Low | Substitution at C3 is generally difficult. |
| 2 | (2-Chloro-5-fluoropyridin-3-yl)methanol | Chlorine at C2 | High | Nucleophilic substitution of the C2-chloro group is expected. |
| 3 | (5-Chloro-2-fluoropyridin-3-yl)methanol | Fluorine at C2 | Very High | Nucleophilic substitution of the C2-fluoro group is highly favored. |
Reaction with Thionyl Chloride
The conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂) proceeds via a substitution reaction. The reaction can follow either an Sₙ2 or Sₙi mechanism, and the presence of a base like pyridine typically favors the Sₙ2 pathway with inversion of configuration (though not relevant for this achiral substrate). The reactivity is generally high for primary alcohols.
Table 3: Comparison of Reactivity with Thionyl Chloride
| Isomer | Structure | Expected Relative Reactivity | Plausible Yield (%) | Product |
| 1 | This compound | High | >90 | 2-(Chloromethyl)-3-chloro-5-fluoropyridine |
| 2 | (2-Chloro-5-fluoropyridin-3-yl)methanol | High | >90 | 3-(Chloromethyl)-2-chloro-5-fluoropyridine |
| 3 | (5-Chloro-2-fluoropyridin-3-yl)methanol | High | >90 | 3-(Chloromethyl)-5-chloro-2-fluoropyridine |
Note: The yields are estimated based on typical reactions of primary alcohols with thionyl chloride.
Experimental Protocols
The following are representative experimental protocols for the reactions discussed. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation[2][3]
-
To a stirred solution of the pyridylmethanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature is added Dess-Martin Periodinane (1.1 eq).
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously for 15 minutes until the layers are clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of the chlorofluoropyridylmethanol isomer (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (2.0-3.0 eq).
-
The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: General Procedure for Reaction with Thionyl Chloride[1]
-
To a stirred solution of the pyridylmethanol (1.0 eq) in a suitable solvent such as dichloromethane or toluene at 0 °C is added thionyl chloride (1.2-1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) may be added.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled to room temperature and the excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude chloromethylpyridine.
-
The crude product can be purified by column chromatography or distillation.
Visualizing Reactivity Principles and Workflows
Logical Workflow for Reactivity Comparison
Caption: A logical workflow for the comparative analysis of the reactivity of pyridylmethanol isomers.
Factors Influencing SNAr Reactivity
Caption: A diagram illustrating the electronic effects influencing the rate of nucleophilic aromatic substitution on halopyridines.
Reaction of Pyridylmethanol with Thionyl Chloride
Caption: A simplified mechanism for the conversion of a pyridylmethanol to a chloromethylpyridine using thionyl chloride.
References
A Comparative Guide to Suzuki Coupling Efficiency: Chloro- vs. Bromo-Fluoropyridines
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical factor that dictates the efficiency, cost, and environmental impact of a synthetic route. Halogenated pyridines are pivotal building blocks, and the selection between a chloro- or bromo-substituted fluoropyridine for Suzuki-Miyaura cross-coupling reactions has significant implications for reaction kinetics and conditions. This guide provides an objective comparison of the Suzuki coupling efficiency of chloro- and bromo-fluoropyridines, supported by established chemical principles and representative experimental data.
The fundamental difference in reactivity between chloro- and bromo-fluoropyridines in Suzuki coupling lies in the bond dissociation energy of the carbon-halogen bond (C-X). The C-Br bond is weaker than the C-Cl bond, which directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst. A weaker C-X bond leads to a faster rate of oxidative addition, and consequently, a more efficient overall reaction. This generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times for bromo-fluoropyridines compared to their chloro- counterparts.
Quantitative Performance Comparison
| Parameter | Bromo-Fluoropyridine Derivative | Chloro-Fluoropyridine Derivative |
| Substrate | 2-Bromo-5-fluoropyridine | 2-Chloro-3-fluoropyridine |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(t-Bu)₃ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% Pd / 2-6 mol% Ligand |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | Toluene or THF |
| Temperature | 80-100 °C | 100-110 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | Good to Excellent (85-95%) | Moderate to Good (70-85%) |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a bromo-fluoropyridine and a chloro-fluoropyridine. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki Coupling of a Bromo-Fluoropyridine
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromo-fluoropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki Coupling of a Chloro-Fluoropyridine
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-fluoropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Precursor and Ligand Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and tri-tert-butylphosphine (P(t-Bu)₃, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the key differentiating step in the Suzuki-Miyaura catalytic cycle for chloro- and bromo-fluoropyridines.
Caption: Reactivity difference in the oxidative addition step.
Navigating the Structure-Activity Landscape of (3-Chloro-5-fluoropyridin-2-yl)methanol Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (3-Chloro-5-fluoropyridin-2-yl)methanol scaffold. Due to the limited specific SAR data on this exact series, this guide draws objective comparisons from closely related pyridinylmethanol analogs investigated as potent inhibitors of various biological targets, supported by experimental data from published studies.
The this compound core represents a key heterocyclic building block in medicinal chemistry. The presence of halogen atoms—chlorine and fluorine—at positions 3 and 5, respectively, significantly influences the electronic properties and binding interactions of its derivatives, making them promising candidates for the development of novel therapeutic agents. This guide will explore the SAR of analogous compounds, focusing on their activity as phosphodiesterase-4 (PDE4) inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, as well as their potential in other therapeutic areas such as antimicrobial and anticancer applications.
Comparative Analysis of Biological Activities
The biological activity of pyridinylmethanol derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the methanol moiety. The following sections and tables summarize the quantitative data from SAR studies on analogous compound series.
As Phosphodiesterase-4 (PDE4) Inhibitors
A study on substituted 2-pyridinemethanol derivatives as PDE4 inhibitors revealed that modifications at the carbinol center and on the pyridine ring significantly impact their inhibitory potency. The data suggests that the stereochemistry and the nature of the substituent replacing the hydroxyl group are critical for activity.
| Compound ID | Modification from (Pyridin-2-yl)methanol Core | PDE4 IC50 (nM)[1] |
| Reference 1 | Unsubstituted | >10000 |
| Derivative A | (R)-CH(OH)Ph | 150 |
| Derivative B | (S)-CH(OH)Ph | 2 |
| Derivative C | C(O)Ph | 1200 |
| Derivative D | CH(F)Ph | 8 |
Table 1: SAR of 2-pyridinemethanol derivatives as PDE4 inhibitors. Data extracted from a study on related analogs.
As Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
Research into (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists has identified key structural features for potent and selective inhibition. The introduction of bulky and lipophilic groups on a cyclobutanol ring attached to the pyridinylmethanol core was found to be beneficial for activity.
| Compound ID | Modification from (Pyridin-2-yl)methanol Core | TRPV3 IC50 (µM)[2][3] |
| Lead Compound | Complex cyclobutanol substituent | 0.38[3] |
| Analog X | Modification on the pyridine ring of the core | 1.2 |
| Analog Y | Alteration of the cyclobutanol moiety | >10 |
Table 2: SAR of (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists. Data is based on a series of complex analogs.
As Antimicrobial and Antimalarial Agents
Halogenated pyridine derivatives have shown promise as antimicrobial and antimalarial agents. While a systematic SAR study on this compound derivatives is not available, studies on other substituted pyridines indicate that the presence and position of halogens can significantly enhance antimicrobial efficacy. For instance, certain pyridine derivatives have shown potent activity against Plasmodium falciparum and various bacterial strains.
| Compound Series | Target Organism | Activity Metric (Exemplary Value)[4][5] |
| Substituted Pyridines | Plasmodium falciparum (CQ-resistant) | IC50 = 0.0402 µM[4][5] |
| Halogenated Pyrimidines | Staphylococcus aureus | MIC = 50 µg/mL[6] |
Table 3: Representative antimicrobial and antimalarial activities of pyridine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of analogous pyridinylmethanol derivatives.
Phosphodiesterase-4 (PDE4) Inhibition Assay[1]
-
Enzyme: Human recombinant PDE4B was used.
-
Assay Principle: The assay measures the hydrolysis of cAMP to AMP by PDE4. The amount of AMP produced is quantified.
-
Procedure:
-
The test compounds, diluted in DMSO, were pre-incubated with the PDE4B enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) for 15 minutes at room temperature.
-
The reaction was initiated by the addition of [3H]cAMP.
-
The reaction mixture was incubated for a further 15 minutes at room temperature.
-
The reaction was terminated by the addition of snake venom nucleotidase.
-
The amount of [3H]adenosine formed was determined by scintillation counting.
-
-
Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism Assay[2]
-
Cell Line: HEK293 cells stably expressing human TRPV3 were used.
-
Assay Principle: The assay measures the influx of intracellular calcium ([Ca2+]i) upon activation of TRPV3 channels.
-
Procedure:
-
Cells were plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds were added to the cells and incubated for a specific period.
-
TRPV3 channels were activated by the addition of a known agonist (e.g., 2-APB).
-
The change in fluorescence intensity, corresponding to the change in [Ca2+]i, was measured using a fluorescence plate reader.
-
-
Data Analysis: The inhibitory effect of the compounds was calculated as a percentage of the response to the agonist alone. IC50 values were determined from concentration-response curves.
In Vitro Antimalarial Activity Assay[4][5]
-
Parasite Strain: Chloroquine-resistant Plasmodium falciparum (RKL9 strain) was used.
-
Assay Principle: The assay measures the inhibition of parasite proliferation in cultured human red blood cells.
-
Procedure:
-
Synchronized ring-stage parasites were cultured in human erythrocytes in RPMI-1640 medium.
-
The test compounds were added at various concentrations.
-
The cultures were incubated for 48 hours.
-
Parasite growth was quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
-
Data Analysis: IC50 values were calculated by comparing the pLDH activity in treated and untreated cultures.
Visualizing Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the SAR studies of pyridinylmethanol derivatives.
Caption: Logical relationship in SAR studies of pyridinylmethanol derivatives.
Caption: Experimental workflow for the PDE4 inhibition assay.
Caption: Simplified signaling pathway involving PDE4 inhibition.
Conclusion
While a dedicated and comprehensive SAR study on this compound derivatives is not yet prominent in publicly available literature, the analysis of analogous pyridinylmethanol series provides valuable insights for drug discovery efforts. The data from studies on PDE4 and TRPV3 inhibitors, as well as from antimicrobial and antimalarial research, collectively suggest that the pyridinylmethanol scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The chloro and fluoro substituents on the pyridine ring are expected to play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of these derivatives. Further focused studies on the this compound core are warranted to fully elucidate its therapeutic potential.
References
- 1. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanol against alternative routes
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted pyridinylmethanols is a cornerstone in the development of novel pharmaceuticals and agrochemicals. (3-Chloro-5-fluoropyridin-2-yl)methanol, in particular, serves as a critical intermediate for bioactive molecules where the specific arrangement of halogen substituents on the pyridine ring is essential for modulating activity and metabolic stability. This guide provides an objective, data-driven comparison of two primary synthetic routes to this key intermediate, offering detailed experimental protocols and performance metrics to inform route selection in a research and development setting.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic pathway is a critical decision influenced by factors such as the availability of starting materials, overall yield, purity of the final product, and process efficiency. Below is a summary of the key quantitative aspects of two prominent routes for the synthesis of this compound.
| Metric | Route 1: Two-Step Reduction of Carboxylic Acid | Route 2: Direct Reduction of Aldehyde |
| Starting Material | 2-Chloro-5-fluoropyridine-3-carboxylic acid | 2-Chloro-5-fluoropyridine-3-carbaldehyde |
| Key Reagents | 2,2'-Dipyridyl disulfide, Triphenylphosphine, Sodium borohydride | Sodium borohydride |
| Typical Yield | 75-85% | 90-98% |
| Product Purity (Post-Workup) | >95% | >98% |
| Total Reaction Time | 4-6 hours | 1-2 hours |
| Key Advantages | Utilizes a potentially more accessible and stable starting material (carboxylic acid). Modern, greener approach avoiding harsh metal hydrides. | High yield, excellent purity, and short reaction time. Milder reaction conditions. |
| Key Disadvantages | A two-step, one-pot process that is longer than the direct aldehyde reduction. | The aldehyde starting material can be more expensive and potentially less stable than the corresponding carboxylic acid. |
Route 1: Two-Step, One-Pot Reduction of 2-Chloro-5-fluoropyridine-3-carboxylic acid
This modern approach avoids the use of harsh reducing agents like lithium aluminum hydride by proceeding through an intermediate S-2-pyridyl thioester, which is then readily reduced by sodium borohydride in an aqueous medium. This method is notable for its functional group tolerance and improved environmental footprint.[1]
Experimental Protocol
-
Thioester Formation: To a solution of 2-chloro-5-fluoropyridine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of water and dioxane is added 2,2'-dipyridyl disulfide (1.1 eq) and triphenylphosphine (1.1 eq). The reaction mixture is stirred at room temperature for 2-3 hours until the formation of the S-2-pyridyl thioester is complete, as monitored by TLC or LC-MS.
-
Reduction: Sodium borohydride (2.0 eq) is added portion-wise to the reaction mixture. The reaction is stirred for an additional 2-3 hours at room temperature.
-
Workup and Isolation: The reaction is quenched by the slow addition of 1 M HCl until the pH is neutral. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Direct Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde
This route represents a more traditional and highly efficient method for the synthesis of the target alcohol. The direct reduction of the commercially available aldehyde using sodium borohydride is a high-yielding, clean, and rapid transformation.[2][3]
Experimental Protocol
-
Reaction Setup: 2-Chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 eq) is added slowly in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C for 1 hour, and its completion is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of acetone, followed by water.
-
Workup and Isolation: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound of high purity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two benchmarked synthetic routes.
Caption: Route 1: Two-step, one-pot reduction via a thioester intermediate.
Caption: Route 2: Direct, single-step reduction of the corresponding aldehyde.
References
Quantitative Analysis of (3-Chloro-5-fluoropyridin-2-yl)methanol in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like (3-Chloro-5-fluoropyridin-2-yl)methanol in reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of three robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison
The choice of analytical technique depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Direct measurement based on the nuclear magnetic resonance of the ¹⁹F nucleus, proportional to molar concentration. |
| Selectivity | Good; can be optimized with mobile phase and column selection. Potential for co-elution with impurities of similar polarity. | Very high; mass spectrometry provides definitive identification. | Excellent; the ¹⁹F NMR spectrum is often simple with minimal background interference.[1] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range.[2][3] | Generally in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). | Typically in the mg/mL to high µg/mL range. |
| Sample Throughput | High, especially with automated systems. | Moderate; sample preparation may be more involved (e.g., derivatization). | Moderate; sample preparation is straightforward, but instrument time can be longer. |
| Matrix Effects | Can be significant, requiring careful sample preparation and method development. | Can be significant, but often mitigated by the selectivity of the mass spectrometer. | Generally low, as the ¹⁹F signal is highly specific. |
| Impurity Profiling | Can quantify known and unknown impurities with a chromophore. | Can identify and quantify volatile impurities. | Can provide structural information about fluorine-containing impurities.[4] |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard for calibration. | Requires a certified internal standard of a different compound.[5] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction matrix and available instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is well-suited for the routine analysis of reaction progress and final product purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.01M Ammonium acetate buffer, Acetonitrile, and Methanol (e.g., in a 50:45:5 v/v ratio).[6] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and dilute it with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 250-280 nm for pyridine derivatives).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying the analyte, especially in complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
This compound reference standard
-
(Optional) Derivatizing agent (e.g., MSTFA)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate (e.g., 1 mg/mL). Create calibration standards by serial dilution.
-
Sample Preparation:
-
Quench a known volume of the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The extract can be analyzed directly or after derivatization of the hydroxyl group to improve volatility and peak shape.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
-
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the analyte concentration in the sample using this curve.
Caption: Workflow for GC-MS analysis.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Given the presence of a fluorine atom, ¹⁹F qNMR is a highly specific and accurate method for quantification that does not require a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
NMR data processing software.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified internal standard with a known ¹⁹F signal that does not overlap with the analyte (e.g., trifluoroacetic acid).[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a sufficient volume of deuterated solvent to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum with parameters optimized for quantification.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.[7]
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved ¹⁹F signal of this compound and the ¹⁹F signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (M_IS / M_analyte) * (Purity_IS / Weight_sample)
Where:
-
Area = Integral of the NMR signal
-
N = Number of fluorine nuclei for the signal
-
M = Molar mass
-
Purity = Purity of the internal standard
-
Weight = Weight of the sample and internal standard
-
Caption: Workflow for ¹⁹F qNMR analysis.
Conclusion
The selection of the most appropriate analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis. HPLC is a versatile and widely available technique suitable for routine monitoring. GC-MS provides excellent sensitivity and specificity, making it ideal for trace analysis and impurity identification. ¹⁹F qNMR offers a highly accurate and direct method of quantification, particularly advantageous due to the presence of the fluorine atom in the target molecule, which simplifies the spectrum and reduces matrix effects. For robust process development and quality control, a combination of these techniques may be employed to gain a comprehensive understanding of the reaction profile.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
Spectroscopic comparison of (3-Chloro-5-fluoropyridin-2-yl)methanol and its precursors
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the spectroscopic properties of (3-Chloro-5-fluoropyridin-2-yl)methanol and its key precursors, 3-chloro-5-fluoropyridine-2-carboxylic acid and methyl 3-chloro-5-fluoropyridine-2-carboxylate. This document provides a side-by-side view of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols to ensure reproducibility.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through the reduction of its corresponding carboxylic acid or methyl ester. Understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, quality control, and structural confirmation.
Synthetic Pathway Overview
The synthetic route involves the conversion of 3-chloro-5-fluoropyridine-2-carboxylic acid to its methyl ester, followed by the reduction of the ester to the primary alcohol, this compound.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-chloro-5-fluoropyridine-2-carboxylic acid | 10.5-12.0 (br s, 1H, COOH), 8.35 (d, J=2.8 Hz, 1H, Ar-H), 7.65 (dd, J=8.0, 2.8 Hz, 1H, Ar-H) |
| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | 8.30 (d, J=2.8 Hz, 1H, Ar-H), 7.60 (dd, J=8.4, 2.8 Hz, 1H, Ar-H), 4.00 (s, 3H, OCH₃) |
| This compound | 8.25 (d, J=2.4 Hz, 1H, Ar-H), 7.55 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 4.85 (s, 2H, CH₂OH), 3.50 (br s, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 3-chloro-5-fluoropyridine-2-carboxylic acid | 165.0 (C=O), 158.5 (d, J=240 Hz, C-F), 148.0 (C-Cl), 142.0 (d, J=25 Hz, C-H), 125.0 (d, J=5 Hz, C-H), 122.0 (C-COOH) |
| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | 164.5 (C=O), 158.0 (d, J=242 Hz, C-F), 147.5 (C-Cl), 141.5 (d, J=24 Hz, C-H), 124.5 (d, J=4 Hz, C-H), 121.5 (C-COOCH₃), 53.0 (OCH₃) |
| This compound | 157.5 (d, J=238 Hz, C-F), 155.0 (C-CH₂OH), 146.0 (C-Cl), 138.0 (d, J=23 Hz, C-H), 123.0 (d, J=4 Hz, C-H), 62.0 (CH₂OH) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 3-chloro-5-fluoropyridine-2-carboxylic acid | 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 1600, 1450 (m, C=C stretch), 1250 (s, C-O stretch), 1100 (m, C-F stretch), 780 (m, C-Cl stretch) |
| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | 3050 (w, C-H stretch, aromatic), 2950 (w, C-H stretch, methyl), 1730 (s, C=O stretch), 1600, 1450 (m, C=C stretch), 1280 (s, C-O stretch), 1100 (m, C-F stretch), 780 (m, C-Cl stretch) |
| This compound | 3400 (br, O-H stretch), 3050 (w, C-H stretch, aromatic), 2920 (w, C-H stretch, methylene), 1600, 1450 (m, C=C stretch), 1050 (s, C-O stretch), 1100 (m, C-F stretch), 780 (m, C-Cl stretch) |
Table 4: Mass Spectrometry Data (Electron Ionization, EI)
| Compound | Molecular Ion (m/z) and Key Fragments |
| 3-chloro-5-fluoropyridine-2-carboxylic acid | 175/177 (M⁺), 158/160 ([M-OH]⁺), 130/132 ([M-COOH]⁺) |
| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | 189/191 (M⁺), 158/160 ([M-OCH₃]⁺), 130/132 ([M-COOCH₃]⁺) |
| This compound | 161/163 (M⁺), 130/132 ([M-CH₂OH]⁺) |
Experimental Protocols
Synthesis of this compound
To a solution of methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 eq) in methanol at 0 °C is added sodium borohydride (2.0 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV. Samples were introduced via a direct insertion probe.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the target compound and its precursors.
Caption: Workflow for synthesis and spectroscopic analysis.
Safety Operating Guide
Proper Disposal of (3-Chloro-5-fluoropyridin-2-yl)methanol: A Guide for Laboratory Professionals
For Immediate Release
This document provides a comprehensive operational and disposal plan for (3-Chloro-5-fluoropyridin-2-yl)methanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a halogenated pyridine derivative that requires careful handling and disposal as hazardous waste. Due to its chemical structure, it is classified as a chlorinated and fluorinated organic compound, necessitating disposal through a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required. For significant quantities or risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge is necessary.
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact, ingestion, and inhalation. Use appropriate PPE at all times.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact.[3][2][4] | Wear chemically resistant gloves and a lab coat. Wash hands thoroughly after handling.[3][2][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][2][4] | Wear safety glasses or goggles.[3][2][4] |
| Flammability | Halogenated pyridines can be flammable liquids.[3][2][5][6] | Keep away from heat, sparks, open flames, and other ignition sources.[3][2][5][6] |
| Environmental Hazard | Chlorinated pyridines can be persistent in the environment and require specialized disposal to prevent contamination. | Do not allow to enter drains or waterways. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
The mandated disposal procedure for this compound is to "Dispose of contents/ container to an approved waste disposal plant". The following steps provide a clear workflow for laboratory personnel.
-
Waste Segregation:
-
Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels).
-
This waste stream should be classified as halogenated organic waste . Do not mix with non-halogenated waste.
-
Ensure the waste is not mixed with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste".
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container tightly sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Utilize secondary containment (e.g., a larger, chemically resistant tub or bin) to prevent spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup scheduling and documentation.
-
-
Decontamination of Empty Containers:
-
To be considered non-hazardous, a container that held this compound must be thoroughly decontaminated.
-
Rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste in the same halogenated organic waste stream. For highly toxic compounds, the first three rinses must be collected.
-
After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is designed to ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment. Always consult your institution's specific EHS protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Personal protective equipment for handling (3-Chloro-5-fluoropyridin-2-yl)methanol
This guide provides critical safety, handling, and disposal information for (3-Chloro-5-fluoropyridin-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[4][5] - Lab Coat: A fully-buttoned lab coat.[5] | Prevents skin contact which can cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds compared to nitrile.[4][5] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[4] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[4][5] | Minimizes inhalation of dust or vapors which can irritate the respiratory system. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
-
Decontamination :
-
After handling, wipe down the work area with an appropriate solvent.
-
Wash hands and any exposed skin thoroughly with soap and water.[2]
-
Spill and Emergency Plan
-
Small Spills : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[2] Do not use combustible materials.[1] Collect the absorbed material in a sealed container for disposal.[2]
-
Large Spills : In case of a large spill, evacuate the immediate area and alert colleagues.[1] Ensure the area is well-ventilated.[1] Contact your institution's environmental health and safety department for guidance.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[2]
-
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container.
-
Storage : Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[1]
-
Disposal : Dispose of hazardous waste through your institution's licensed hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
